Oritavancin
Description
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFGEBVPHAGQPI-LXKZPTCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H97Cl3N10O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897570 | |
| Record name | Oritavancin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1793.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171099-57-3 | |
| Record name | Oritavancin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171099-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oritavancin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171099573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oritavancin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oritavancin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORITAVANCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUG62FRZ2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oritavancin Against Gram-Positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oritavancin is a second-generation, semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE).[1][2] Structurally, it is an analogue of vancomycin, featuring a core heptapeptide, but is distinguished by key modifications, most notably the addition of a hydrophobic 4′-chlorobiphenylmethyl group to the disaccharide sugar.[1][3][4]
This structural alteration is pivotal, conferring upon this compound a multifaceted mechanism of action that goes beyond the capabilities of earlier glycopeptides.[3][4][5] this compound leverages at least three distinct, synergistic mechanisms: dual inhibition of cell wall synthesis (transglycosylation and transpeptidation) and disruption of bacterial membrane integrity.[3][4][6] This combination results in rapid, concentration-dependent bacterial killing and a low propensity for resistance development.[3][5] This guide provides a detailed technical overview of these core mechanisms, supported by quantitative data and key experimental protocols.
Core Mechanisms of Action
This compound's potent activity stems from its ability to attack multiple, essential bacterial processes simultaneously.
Dual Inhibition of Peptidoglycan Synthesis
Unlike first-generation glycopeptides that primarily inhibit a single step in peptidoglycan synthesis, this compound inhibits two crucial, sequential enzymatic processes.
2.1.1 Inhibition of Transglycosylation Similar to vancomycin, this compound obstructs the polymerization of the bacterial cell wall.[5][7] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the peptidoglycan precursor monomer.[1][3] This binding sterically blocks the action of transglycosylase enzymes, preventing the incorporation of new monomer units into the growing peptidoglycan chain.[1][8] The presence of the hydrophobic side chain enhances this interaction by anchoring the molecule at the site of action, increasing its binding affinity for Lipid II.[3]
2.1.2 Inhibition of Transpeptidation A key feature distinguishing this compound from vancomycin is its ability to inhibit transpeptidation, the cross-linking of peptidoglycan chains.[3][4][9] This is mediated by its hydrophobic 4′-chlorobiphenylmethyl side chain, which creates a secondary binding site.[10][11] This site interacts with the pentaglycyl (or D-Asp/Asn) bridging segment of the peptidoglycan structure.[3][4][12] By binding to both the D-Ala-D-Ala stem and the peptide bridge, this compound effectively prevents the transpeptidase enzymes from creating the covalent bonds that give the cell wall its structural integrity.[8][9] This secondary binding mechanism is critical for its activity against vancomycin-resistant strains that have altered the primary binding target to D-Ala-D-Lactate.[1][8]
Disruption of Bacterial Membrane Integrity
The lipophilic 4′-chlorobiphenylmethyl side chain also enables this compound to directly interact with and disrupt the bacterial cytoplasmic membrane.[3][4][13] This mechanism is independent of cell wall synthesis inhibition and contributes to its rapid bactericidal effects.[1] The process involves:
-
Anchoring: The hydrophobic tail anchors the molecule to the bacterial membrane.[5]
-
Depolarization: This interaction leads to a rapid loss of membrane potential.[3][13][14]
-
Permeabilization: The membrane's integrity is compromised, leading to increased permeability and the leakage of essential intracellular components, such as ions.[3][13][14]
This direct membrane disruption results in rapid, concentration-dependent cell death, even against stationary-phase and biofilm-producing bacteria, which are notoriously tolerant to many antibiotics.[3][13]
Ancillary Mechanisms
In addition to the three primary mechanisms, some studies have suggested that this compound may also inhibit bacterial RNA synthesis, further contributing to its multifaceted antibacterial profile.[5][13]
Quantitative Antimicrobial Activity & Pharmacokinetics
The multiple mechanisms of action translate to potent in vitro activity against a wide range of Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Gram-Positive Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
|---|---|---|---|---|
| Methicillin-Resistant S. aureus (MRSA) | 0.03 | 0.06 | N/A | [1] |
| Vancomycin-Intermediate S. aureus (VISA) | N/A | 2 | 0.12–4 | [1] |
| Vancomycin-Resistant S. aureus (VRSA) | N/A | 0.5 | 0.12–2 | [1] |
| Daptomycin-Nonsusceptible S. aureus | N/A | N/A | 0.03–0.12 | [1] |
| Methicillin-Resistant Coagulase-Negative Staphylococci | 0.06 | 0.12 | N/A | [1] |
| Streptococcus pyogenes | 0.06 | 0.25 | N/A | [1] |
| Streptococcus agalactiae | 0.03 | 0.06 | N/A | [1] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | N/A | N/A | 0.03–0.12 | [1] |
| Clostridium difficile | N/A | 1 | 0.06–1 | [1] |
Note: MIC values can vary based on testing methodology. The use of 0.002% polysorbate-80 is recommended in susceptibility testing to prevent loss of this compound due to binding to plastic surfaces.[1]
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Terminal Half-Life (t½) | ~245 hours | [12][15] |
| Peak Serum Concentration (Cmax) | ~140 mg/L (after single 1200 mg dose) | [1] |
| Protein Binding | ~85% | [1][12] |
| Volume of Distribution (Vd) | ~1 L/kg | [1] |
| Primary Excretion Route | Unchanged in urine (<5%) and feces (1%) | [12] |
| Key Pharmacodynamic Index | AUC/MIC Ratio |[16] |
Key Experimental Methodologies
The elucidation of this compound's mechanisms relies on several key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium.
-
Methodology:
-
Preparation of Inoculum: Isolate bacterial colonies from an overnight agar plate and suspend them in a saline solution to match the turbidity of a 0.5 McFarland standard.[17]
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (supplemented with 0.002% polysorbate-80 to prevent drug adhesion) in a 96-well microtiter plate.[1][18] Concentration ranges typically span from 0.001 to 16 µg/ml.[18]
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth-control well (no antibiotic) and a sterility-control well (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[17][18]
-
Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity) as observed by the naked eye.[18]
-
Membrane Potential Assessment (Depolarization Assay)
This assay measures changes in the bacterial membrane potential following exposure to an antimicrobial agent.
-
Principle: The fluorescent probe 3,3′-dipropylthiadicarbocyanine iodide [DiSC₃(5)] is a lipophilic cation that accumulates in polarized bacterial membranes, where its fluorescence is quenched. Membrane depolarization causes the probe to be released into the aqueous environment, resulting in a quantifiable increase in fluorescence.[3][13]
-
Methodology:
-
Cell Preparation: Grow bacteria to the exponential phase, then pellet, wash, and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES).
-
Probe Loading: Add DiSC₃(5) to the cell suspension and incubate to allow the probe to load into the energized bacterial membranes until fluorescence is quenched.
-
Assay Initiation: Place the cell suspension in a fluorometer. After establishing a baseline fluorescence reading, add this compound at the desired concentration.[14]
-
Data Acquisition: Monitor fluorescence intensity over time. A rapid increase in fluorescence indicates membrane depolarization.[13][14] Control experiments with vancomycin (which does not depolarize membranes) and untreated cells should be run in parallel.[3]
-
Membrane Permeability Assay
This assay assesses the integrity of the bacterial cell membrane by measuring its permeability to fluorescent dyes.
-
Principle: This method often uses a dual-dye system, such as SYTO 9 and propidium iodide (PI). SYTO 9 is a green-fluorescent nucleic acid stain that can penetrate both intact and damaged membranes. PI is a red-fluorescent nucleic acid stain that can only enter cells with compromised membranes. In a population of bacteria, an increase in the red/green fluorescence ratio indicates an increase in membrane permeability.
-
Methodology:
-
Cell Preparation: Prepare a standardized suspension of exponential-phase bacteria in a suitable buffer.
-
Dye Addition: Add the mixture of SYTO 9 and PI to the cell suspension.
-
Assay Initiation: Divide the suspension into appropriate wells or cuvettes. After establishing a baseline reading, add this compound at the desired test concentration.
-
Data Acquisition: Monitor both green and red fluorescence over time using a fluorometer. An increase in PI fluorescence (red) and a potential decrease in SYTO 9 fluorescence (green, due to displacement by PI) indicates permeabilization of the cell membrane.[13][14]
-
Visualizing the Mechanisms and Workflows
Diagram 1: High-level overview of this compound's multifaceted mechanisms of action.
Diagram 2: this compound's dual inhibition of peptidoglycan synthesis.
Diagram 3: Experimental workflow for the membrane depolarization assay.
Conclusion
The potent bactericidal activity of this compound against a wide array of challenging Gram-positive pathogens is a direct consequence of its unique and synergistic multi-component mechanism of action. By simultaneously inhibiting both the polymerization and cross-linking of the bacterial cell wall while also causing rapid membrane disruption, this compound presents a formidable challenge to bacterial survival.[3][4] This multifaceted approach not only ensures rapid eradication of susceptible organisms, including those in slow-growing or biofilm states, but also contributes to its high barrier to resistance development, making it a valuable agent in the clinical management of serious bacterial infections.[3][13]
References
- 1. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C86H97Cl3N10O26 | CID 16136912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Profile of this compound and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin and this compound Have Different Modes of Action in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Staphylococcus aureus Cell Wall Biosynthesis by Desleucyl-Oritavancin: a Quantitative Peptidoglycan Composition Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for the treatment of acute bacterial skin and skin structure infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orbactiv.com [orbactiv.com]
- 17. liofilchem.com [liofilchem.com]
- 18. liofilchem.net [liofilchem.net]
Oritavancin's Disruption of Bacterial Cell Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oritavancin, a lipoglycopeptide antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains. Its efficacy is attributed to a multifaceted mechanism of action that converges on the bacterial cell envelope. Beyond the inhibition of crucial cell wall synthesis enzymes, transglycosylase and transpeptidase, this compound possesses a unique ability to disrupt the integrity of the bacterial cell membrane. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on bacterial cell membrane potential. Detailed protocols for key assays and visual representations of the underlying pathways are presented to facilitate further research and development in this area.
Introduction
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with robust and multi-targeted mechanisms of action. This compound, a semi-synthetic derivative of vancomycin, represents a significant advancement in the lipoglycopeptide class of antibiotics.[1][2] A key feature distinguishing this compound from its predecessors is its potent and rapid bactericidal activity, which is largely attributed to its ability to compromise the bacterial cell membrane.[3][4] This disruption leads to a cascade of events, including depolarization of the membrane potential, increased permeability, and ultimately, cell death.[5]
This technical guide will delve into the core mechanisms of this compound-induced membrane disruption, present quantitative data on its effects, provide detailed experimental protocols for studying these phenomena, and offer visual diagrams to elucidate the complex interactions involved.
This compound's Multifaceted Mechanism of Action
This compound's bactericidal prowess stems from a trio of synergistic mechanisms that target the bacterial cell envelope:
-
Inhibition of Transglycosylation: Similar to other glycopeptides, this compound binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby sterically hindering the transglycosylase enzymes responsible for elongating the glycan chains of the bacterial cell wall.[4]
-
Inhibition of Transpeptidation: Unique to this compound is its ability to also inhibit the transpeptidation step of cell wall synthesis. This is facilitated by its hydrophobic 4'-chlorobiphenylmethyl side chain, which allows it to anchor to the pentaglycyl bridge of peptidoglycan precursors, a secondary binding site.[1][2]
-
Disruption of Cell Membrane Integrity: The aforementioned hydrophobic side chain is also the primary driver of this compound's ability to interact with and disrupt the bacterial cell membrane. This interaction leads to rapid and concentration-dependent depolarization of the membrane potential and increased membrane permeability.[3][5]
Quantitative Data on this compound's Activity
The following tables summarize the in vitro activity of this compound against key Gram-positive pathogens.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus
| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.03 | 0.06 |
| Methicillin-Resistant S. aureus (MRSA) | 0.03 | 0.06 |
| Vancomycin-Intermediate S. aureus (VISA) | 0.06 | 0.12 |
| Vancomycin-Resistant S. aureus (VRSA) | 0.06 | 0.12 |
Table 2: this compound Minimum Inhibitory Concentrations (MICs) against Enterococcus Species
| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis (vancomycin-susceptible) | 0.015 | 0.03 |
| Enterococcus faecium (vancomycin-resistant, VanA) | 0.03 | 0.06 |
| Enterococcus faecium (vancomycin-resistant, VanB) | 0.015 | 0.03 |
Table 3: this compound-Induced Membrane Depolarization
| Bacterial Strain | This compound Concentration (µg/mL) | Time to Maximum Depolarization |
| S. aureus (MRSA) | 4 | < 5 minutes |
| S. aureus (VISA) | 8 | < 5 minutes |
| E. faecium (VRE) | 4 | < 10 minutes |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound.[6]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, a plate reader can be used to measure optical density.
Bacterial Membrane Potential Assay using DiSC₃(5)
This protocol describes the use of the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.[7][8]
Materials:
-
Bacterial culture in logarithmic growth phase
-
5 mM HEPES buffer (pH 7.2) containing 20 mM glucose
-
DiSC₃(5) stock solution (in DMSO)
-
This compound solution
-
Fluorometer with excitation at ~622 nm and emission at ~670 nm
Procedure:
-
Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.
-
Wash the cells twice with HEPES buffer and resuspend to an optical density at 600 nm (OD₆₀₀) of 0.05.
-
Equilibrate the cell suspension at room temperature for 10 minutes.
-
Add DiSC₃(5) to a final concentration of 1 µM and incubate in the dark for 30-60 minutes to allow for probe uptake and fluorescence quenching.
-
Transfer the cell suspension to a cuvette and place it in the fluorometer.
-
Record the baseline fluorescence for 2-3 minutes.
-
Add the desired concentration of this compound and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
As a positive control for complete depolarization, add a known depolarizing agent such as valinomycin.
Bacterial Membrane Permeability Assay using SYTOX™ Green
This protocol details the use of the SYTOX™ Green nucleic acid stain to assess membrane permeability.[9][10]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
SYTOX™ Green stain (in DMSO)
-
This compound solution
-
Fluorometer or flow cytometer with excitation at ~488 nm and emission at ~523 nm
Procedure:
-
Harvest and wash bacterial cells as described in the membrane potential assay, resuspending them in PBS.
-
Incubate the cell suspension with SYTOX™ Green at a final concentration of 1-5 µM for 15 minutes in the dark.
-
Measure the baseline fluorescence.
-
Add the desired concentration of this compound and monitor the increase in fluorescence over time. An increase in fluorescence signifies the uptake of the dye due to compromised membrane integrity.
-
For a positive control, use heat-killed or alcohol-treated cells to achieve maximum permeabilization.
Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound's tripartite mechanism of action targeting the bacterial cell envelope.
Caption: Workflow for key in vitro assays to evaluate this compound's activity.
Caption: Signaling cascade of this compound-induced bacterial membrane disruption and cell death.
Conclusion
This compound's unique ability to disrupt the bacterial cell membrane potential, in concert with its inhibition of cell wall synthesis, underscores its importance as a potent and rapidly bactericidal agent. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering a deeper understanding of its mechanism of action and facilitating the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance. The provided protocols and visualizations offer a framework for consistent and reproducible research in this critical area.
References
- 1. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of this compound, a new lipoglycopeptide derived from vancomycin, with phospholipid bilayers: Effect on membrane permeability and nanoscale lipid membrane organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 9. takara.co.kr [takara.co.kr]
- 10. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Oritavancin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of oritavancin, a second-generation lipoglycopeptide antibiotic. The document details the key structural features that contribute to its potent antimicrobial activity and outlines the semi-synthetic manufacturing process, from the fermentation of its natural precursor to the purified active pharmaceutical ingredient.
Chemical Structure of this compound
This compound is a semi-synthetic derivative of chloroeremomycin, a naturally occurring glycopeptide produced by the bacterium Kibdelosporangium aridum.[1][2][3] Structurally, it is a complex lipoglycopeptide with a molecular formula of C86H97Cl3N10O26 and a molecular weight of 1793.1 g/mol .[4] The core of the molecule is a heptapeptide backbone, similar to that of vancomycin.[3]
Key structural modifications that differentiate this compound from vancomycin and contribute to its enhanced antibacterial properties include:
-
A Lipophilic Side Chain: A distinctive feature of this compound is the presence of a 4'-chlorobiphenylmethyl group attached to the disaccharide sugar.[5][6] This hydrophobic moiety is crucial for its mechanism of action, allowing the molecule to anchor to the bacterial cell membrane, which disrupts membrane integrity and enhances its bactericidal activity.[5][6]
-
A 4-epi-vancosamine Moiety: this compound contains a 4-epi-vancosamine sugar, which, along with other structural features, contributes to its ability to form dimers and bind effectively to the peptidoglycan precursors of bacterial cell walls.[7]
These structural attributes result in a multifaceted mechanism of action that includes inhibition of transglycosylation and transpeptidation, as well as disruption of bacterial cell membrane potential.[8]
Synthesis of this compound
The manufacturing of this compound is a multi-stage process that begins with the fermentation of a chloroeremomycin-producing microorganism, followed by a series of purification and chemical modification steps. The overall process can be broadly categorized into the production of the precursor, chloroeremomycin (also known as A82846B or Nucleus Factor B), and its subsequent conversion to this compound.[1][2][9]
Production of Chloroeremomycin (A82846B)
The initial step in this compound synthesis is the production of its direct precursor, chloroeremomycin, through fermentation.
-
Fermentation: A culture of a chloroeremomycin-producing microorganism, typically Kibdelosporangium aridum, is grown under controlled fermentative conditions in a medium free of animal-sourced material.[1][2] The fermentation process is optimized to promote cell growth and the biosynthesis of chloroeremomycin. The typical yield of chloroeremomycin in the fermentation broth ranges from 2 to 4 g/L.[2][9]
-
Recovery and Purification: Following fermentation, chloroeremomycin is recovered from the broth using a polymeric exchange resin. The recovered product is then decolorized with a polymeric adsorbent resin and further purified by chromatography on a hydrophobic polymeric resin column. The purified chloroeremomycin is then precipitated using an organic solvent.[1]
Semi-Synthetic Conversion of Chloroeremomycin to this compound
The purified chloroeremomycin undergoes a key chemical modification step to introduce the lipophilic side chain, followed by further purification to yield the final active pharmaceutical ingredient.
The central synthetic step is the reductive alkylation of the amino group on the disaccharide of chloroeremomycin with 4'-chloro-4-biphenyl carboxaldehyde.[1] To improve the regioselectivity of this reaction and minimize the formation of impurities, a method involving the protection of other amino groups has been developed.[10]
Step 1: Protection of the Amino Group (Optional, for improved regioselectivity) [10]
-
Dissolve the chloroeremomycin intermediate (A82846B) and an alkali in a suitable solvent (e.g., a mixture of water and an organic solvent like DMF).
-
Add an amino-protecting group, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or di-tert-butyl dicarbonate (Boc2O), to the solution.
-
Allow the reaction to proceed to obtain the protected intermediate.
Step 2: Reductive Alkylation [1][10]
-
Dissolve the (protected or unprotected) chloroeremomycin in an organic solvent such as a mixture of DMF and methanol.[10][11]
-
Add 4'-chloro-4-biphenyl carboxaldehyde to the solution to form a Schiff base.
-
Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the C=N bond to a C-N single bond, thereby attaching the 4'-chlorobiphenylmethyl group.[10][11]
Step 3: Deprotection (if a protecting group was used) [10]
-
If an Fmoc protecting group was used, it can be removed by treatment with a mild base, such as 10% piperidine in DMF.
-
If a Boc protecting group was used, it can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane.
Step 4: Purification and Isolation [1][2][10]
-
The crude this compound is purified using chromatographic techniques, such as reverse-phase HPLC.
-
The purified this compound is then concentrated, and the final product is precipitated, often as a salt (e.g., diphosphate), and dried.
The overall yield of this compound diphosphate from chloroeremomycin is typically in the range of 45% to 72%.[2][9] The final product is a high-purity substance, with a target purity of 90% or greater.[1][2][9]
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of this compound.
Table 1: Chloroeremomycin (A82846B) Fermentation
| Parameter | Value | Reference |
| Microorganism | Kibdelosporangium aridum | [1][2][9] |
| Titer Yield | 2 - 4 g/L | [2][9] |
Table 2: this compound Synthesis and Purity
| Parameter | Value | Reference |
| Overall Yield (from Chloroeremomycin) | 45 - 72% | [2][9] |
| Target Purity | ≥ 90% | [1][2][9] |
| Yield of Final Deprotection and Isolation (Lab Scale) | 85 - 91% | [10] |
Visualizations
This compound Synthesis Workflow
The following diagram illustrates the major steps in the manufacturing process of this compound.
Caption: Overall workflow for the synthesis of this compound.
Mechanism of Action of this compound
This diagram illustrates the multifaceted mechanism of action of this compound against Gram-positive bacteria.
References
- 1. WO2016011245A1 - High purity this compound and method of producing same - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9649352B2 - High purity this compound and method of producing same - Google Patents [patents.google.com]
- 10. CN109053864B - Method for preparing this compound - Google Patents [patents.google.com]
- 11. This compound exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Oritavancin's Potent Activity Against Resistant Gram-Positive Pathogens: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Oritavancin, a second-generation lipoglycopeptide antibiotic, demonstrates potent and rapid bactericidal activity against a wide spectrum of clinically significant Gram-positive pathogens. Its efficacy extends to multi-drug resistant strains that pose significant therapeutic challenges, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. This technical guide provides an in-depth overview of this compound's spectrum of activity, detailing its in-vitro efficacy against key resistant pathogens, the experimental methodologies used to determine this activity, and a visualization of its unique multi-modal mechanism of action.
In-Vitro Spectrum of Activity: Quantitative Data Summary
This compound's potent in-vitro activity against a variety of resistant Gram-positive pathogens has been extensively documented. The following tables summarize the minimum inhibitory concentration (MIC) data from numerous studies, providing a comparative overview of its efficacy.
Table 1: this compound Activity against Staphylococcus aureus Phenotypes
| Organism/Phenotype | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | 0.03 - 1 | 0.03 - 0.12 | 0.06 - 0.25 |
| Vancomycin-Intermediate S. aureus (VISA) | 0.12 - 4 | 0.5 | 1 - 2 |
| Vancomycin-Resistant S. aureus (VRSA) | 0.12 - 1 | 0.12 - 1 | 0.5 - 1 |
| Daptomycin-Non-Susceptible S. aureus (DNSSA) | 0.03 - 0.12 | - | - |
| Linezolid-Resistant S. aureus | ≤0.12 | 0.03 | 0.06 |
Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: this compound Activity against Enterococcus Species
| Organism/Phenotype | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Enterococcus faecalis (Vancomycin-Susceptible) | - | 0.015 | 0.015 |
| Enterococcus faecalis (VanA) | - | 0.25 | 0.5 |
| Enterococcus faecium (Vancomycin-Susceptible) | - | ≤0.008 | ≤0.008 |
| Enterococcus faecium (VanA) | - | 0.03 | 0.06 |
| Enterococcus faecium (VanB) | - | ≤0.008 | ≤0.008 |
| Linezolid-Resistant E. faecalis & E. faecium | ≤0.12 | 0.015 | 0.12 |
Data compiled from multiple sources.[1][7][8][9]
Table 3: this compound Activity against Other Resistant Pathogens
| Organism/Phenotype | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Penicillin-Resistant Streptococcus pneumoniae | ≤0.015 - 0.25 | - | - |
| Methicillin-Resistant Coagulase-Negative Staphylococci | - | 0.06 | 0.12 |
Data compiled from multiple sources.[10][11][12]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing.
a. Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound powder
-
Polysorbate-80 (P-80)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
b. Methodology:
-
Media Preparation: Prepare CAMHB supplemented with 0.002% P-80.[13][14] The inclusion of P-80 is crucial as it prevents the binding of the lipophilic this compound molecule to plastic surfaces of the microtiter plates, which would otherwise lead to falsely elevated MIC values.[13][14]
-
This compound Stock Solution: Prepare a stock solution of this compound.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in the P-80 supplemented CAMHB in the 96-well plates to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination via broth microdilution.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
a. Materials:
-
CAMHB supplemented with 0.002% P-80
-
This compound solution at desired concentrations (e.g., multiples of the MIC)
-
Bacterial inoculum standardized to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL
-
Sterile saline for dilutions
-
Agar plates for colony counting
b. Methodology:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it in CAMHB with P-80 to the starting inoculum density.
-
Assay Setup: Add this compound at the desired concentrations to the bacterial suspensions. Include a growth control without the antibiotic.
-
Incubation: Incubate the cultures at 35°C with agitation.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubation and Analysis: Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL). A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Caption: Workflow for time-kill assays.
Minimal Biofilm Eradication Concentration (MBEC) Assay
This assay determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
a. Materials:
-
MBEC assay plate (e.g., Calgary Biofilm Device)
-
Tryptic soy broth (TSB) or other suitable growth medium
-
This compound solutions
-
Sterile saline
-
96-well microtiter plates
-
Sonicator
b. Methodology:
-
Biofilm Formation: Inoculate the wells of the MBEC plate with a standardized bacterial suspension and incubate for 24-48 hours to allow for biofilm formation on the pegs of the lid.
-
Rinsing: Gently rinse the peg lid in sterile saline to remove planktonic cells.
-
Antibiotic Challenge: Place the peg lid into a 96-well plate containing serial dilutions of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Recovery: Transfer the peg lid to a new 96-well plate containing recovery broth.
-
Sonication: Sonicate the plate to dislodge the biofilm bacteria from the pegs into the recovery broth.
-
Incubation and Reading: Incubate the recovery plate for 24 hours. The MBEC is the minimum concentration of the antimicrobial agent that prevents regrowth of the biofilm bacteria.[15]
Caption: Workflow for the MBEC assay.
Mechanism of Action: A Multi-modal Approach
This compound's potent bactericidal activity stems from its multiple, synergistic mechanisms of action that target the bacterial cell wall and membrane.[13]
-
Inhibition of Transglycosylation: Similar to other glycopeptides, this compound binds to the D-alanyl-D-alanine terminus of lipid II, a key precursor in peptidoglycan synthesis. This binding sterically hinders the transglycosylase enzymes, preventing the polymerization of the peptidoglycan backbone.[13]
-
Inhibition of Transpeptidation: this compound's unique structure allows it to also bind to the pentaglycyl bridging segments of the peptidoglycan, which are crucial for cross-linking the polymer chains. This inhibits the transpeptidase enzymes, further weakening the cell wall.[13]
-
Cell Membrane Disruption: The lipophilic 4'-chlorobiphenylmethyl side chain of this compound anchors the molecule to the bacterial cytoplasmic membrane. This interaction disrupts the membrane integrity, leading to depolarization, increased permeability, and ultimately, rapid cell death.[13] This membrane-disrupting activity is a key differentiator from other glycopeptides and contributes to its rapid bactericidal effect and activity against non-dividing bacteria.
Caption: this compound's multi-modal mechanism of action.
Conclusion
This compound demonstrates exceptional in-vitro activity against a broad range of resistant Gram-positive pathogens. Its multifaceted mechanism of action, targeting both cell wall synthesis and membrane integrity, results in rapid, concentration-dependent bactericidal effects and a low propensity for resistance development. The data and methodologies presented in this guide underscore the significant potential of this compound as a valuable therapeutic option in the management of serious and difficult-to-treat bacterial infections.
References
- 1. This compound Activity Tested against Molecularly Characterized Staphylococci and Enterococci Displaying Elevated Linezolid MIC Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Combinations with β-Lactams against Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Profile of this compound and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 12. Effect of Polysorbate 80 on this compound Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of polysorbate 80 on this compound binding to plastic surfaces: implications for susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Oritavancin Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oritavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its multifaceted mechanism of action, which includes inhibition of transglycosylation and transpeptidation, as well as disruption of bacterial cell membrane integrity, contributes to its rapid, concentration-dependent bactericidal activity. This technical guide provides a comprehensive overview of the in vitro activity of this compound against MRSA and VRE, detailing its minimum inhibitory concentrations (MICs), time-kill kinetics, and biofilm eradication capabilities. Detailed experimental protocols for key in vitro assays are also presented to facilitate reproducible research.
Mechanism of Action
This compound exerts its antibacterial effect through a combination of at least three distinct mechanisms, distinguishing it from other glycopeptides like vancomycin.[1] This multi-targeted approach is believed to contribute to its potent activity against both vancomycin-susceptible and -resistant organisms.[1]
The proposed mechanisms are:
-
Inhibition of Transglycosylation: Like other glycopeptides, this compound binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylase enzymes and thus preventing the polymerization of the peptidoglycan backbone.[1][2][3]
-
Inhibition of Transpeptidation: this compound also interacts with the pentaglycine cross-linking bridge of the staphylococcal cell wall, inhibiting the transpeptidase-mediated cross-linking of peptidoglycan chains.[1][2] This secondary binding site is crucial for its activity against vancomycin-resistant strains where the primary D-Ala-D-Ala target is modified to D-Ala-D-Lac.[1]
-
Disruption of Bacterial Membrane Integrity: The hydrophobic 4'-chlorobiphenylmethyl side chain of this compound is implicated in its ability to anchor to and disrupt the bacterial cell membrane.[1][4] This interaction leads to membrane depolarization, increased permeability, and ultimately, rapid cell death.[1] This membrane-disrupting activity is also thought to be responsible for its effectiveness against non-dividing, stationary-phase bacteria and bacteria within biofilms.[1][5][6]
In Vitro Susceptibility Data
This compound has demonstrated potent in vitro activity against a large number of MRSA and VRE isolates. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.
Table 1: In Vitro Activity of this compound against MRSA
| Organism/Phenotype | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| MRSA | 50 | - | 0.03 | - | [7] |
| MRSA | 15 | - | - | - | [8] |
| MRSA (US & Europe) | - | - | 0.03 | 0.06 | [6] |
| MRSA (Bloodstream Infections, 2010-2019) | - | - | - | 0.06 | [9] |
| Community-Associated MRSA (CA-MRSA) | 92 | - | - | - | [10] |
| Vancomycin-Intermediate S. aureus (VISA) | 60 | 0.12 - 4 | 0.5 | 2 | [6][7] |
| Vancomycin-Resistant S. aureus (VRSA) | 10 | 0.12 - 2 | - | 0.5 | [6][10] |
| Daptomycin-Nonsusceptible S. aureus (DNSSA) | 7 | 0.03 - 0.12 | - | - | [6][10] |
Table 2: In Vitro Activity of this compound against VRE
| Organism/Phenotype | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| VRE (Enterococcus faecium) | - | - | 0.03 | 0.06 | [11] |
| VRE (Enterococcus faecalis) | - | - | - | - | [6] |
| VanA VRE | - | - | 0.03 | 0.12 | [6] |
| VanB VRE | - | - | 0.004 | 0.008 | [6] |
| VRE (Bloodstream Infections, 2010-2019) | - | - | - | 0.5 | [9] |
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal activity of an antimicrobial agent over time. This compound exhibits rapid, concentration-dependent killing against both MRSA and VRE.[12][13]
-
Against MRSA: At concentrations approximating the free peak concentration (fCmax) from a 200 mg dose, this compound has been shown to achieve bactericidal activity (≥3-log₁₀ reduction in CFU/mL) against MRSA within 1 hour.[12][13] This rapid killing is also observed against vancomycin-intermediate and vancomycin-resistant S. aureus strains.[12][13][14]
-
Against VRE: Bactericidal activity against VRE is typically achieved within 10 to 24 hours at clinically relevant concentrations.[12][13]
-
Against Stationary-Phase and Biofilm Bacteria: Notably, this compound maintains its bactericidal activity against stationary-phase MRSA and can eradicate MRSA biofilms at concentrations close to its planktonic MIC.[1][6][14] For instance, it has been reported to sterilize MRSA biofilms at minimal biofilm eradication concentrations (MBECs) ranging from 0.5 to 8 µg/mL.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of this compound against MRSA and VRE using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound analytical standard
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Polysorbate-80 (Tween® 80)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates (MRSA or VRE)
-
Spectrophotometer or densitometer
-
Incubator (35-37°C)
Procedure:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. It is crucial to dissolve this compound in a diluent containing 0.002% polysorbate-80 to prevent drug loss due to binding to plastic surfaces.[12]
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate. Ensure that 0.002% polysorbate-80 is maintained in all wells containing the drug.[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. Pick 3-5 colonies from an overnight culture on a non-selective agar plate and suspend in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Assay
The time-kill assay provides information on the rate of bactericidal activity.
Materials:
-
Same as for MIC determination, plus:
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Non-selective agar plates (e.g., Tryptic Soy Agar)
-
Timer
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial isolate in CAMHB to the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of ~0.25).[15]
-
Inoculum Adjustment: Dilute the logarithmic phase culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
Antibiotic Addition: Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial suspensions. As with MIC testing, the broth should contain 0.002% polysorbate-80.[15] Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto non-selective agar plates.
-
Colony Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Conclusion
This compound demonstrates potent and rapid in vitro bactericidal activity against MRSA and VRE, including strains with resistance to other antibiotics. Its unique, multi-faceted mechanism of action likely contributes to this efficacy and may reduce the potential for the development of resistance. The data presented in this guide underscore the significant potential of this compound as a therapeutic agent for infections caused by these challenging Gram-positive pathogens. The provided protocols offer a standardized approach for further in vitro investigation of this promising antibiotic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro time-kill analysis of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus with reduced susceptibility to daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of this compound and other agents against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro activity of this compound against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA) and daptomycin-non-susceptible S. aureus (DNSSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for the treatment of acute bacterial skin and skin structure infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Time-kill kinetics of this compound and comparator agents against Staphylococcus aureus, Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of this compound in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oritavancin's Molecular Binding Sites on Peptidoglycan Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the lipoglycopeptide antibiotic oritavancin and its primary targets, the peptidoglycan precursors. Through a detailed examination of quantitative binding data, experimental methodologies, and molecular pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism of action at the molecular level.
Introduction: this compound's Multifaceted Mechanism of Action
This compound is a semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its robust efficacy stems from a multi-pronged mechanism of action that primarily involves the inhibition of bacterial cell wall synthesis.[1][2] this compound distinguishes itself from its predecessor, vancomycin, through structural modifications that enhance its binding affinity to peptidoglycan precursors and provide additional mechanisms of bacterial killing.[3][4]
The core of this compound's activity lies in its ability to bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the fundamental building block of the bacterial cell wall.[3][5] This binding sequesters lipid II, thereby inhibiting the transglycosylation step of peptidoglycan synthesis.[1][6] Furthermore, this compound possesses a hydrophobic 4'-chlorobiphenylmethyl side chain which allows it to anchor to the bacterial membrane, increasing its local concentration and stabilizing its interaction with membrane-associated lipid II.[3][7] This lipophilic tail also contributes to a secondary mechanism of action: the disruption of bacterial membrane integrity, leading to depolarization and increased permeability.[7][8]
Crucially, this compound also demonstrates the ability to bind to a secondary site on the peptidoglycan precursor, the pentaglycyl (or other bridging peptide) segment.[1][6] This interaction is significant for its activity against vancomycin-resistant strains that have altered their peptidoglycan precursors to terminate in D-alanyl-D-lactate (D-Ala-D-Lac), a modification that reduces vancomycin's binding affinity by a factor of 1000.[3][9] this compound's ability to engage with both the stem peptide and the bridging segment allows it to maintain potent activity against these resistant pathogens.[6][8]
Quantitative Analysis of this compound's Binding Affinity
The enhanced potency of this compound is quantitatively reflected in its binding affinities for various peptidoglycan precursors. These have been elucidated through several biophysical techniques, primarily Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR).
Quartz Crystal Microbalance (QCM) Data
QCM studies have provided valuable insights into the equilibrium dissociation constants (KD) of this compound for different lipid II variants, highlighting the contributions of specific structural modifications of the precursor to the binding affinity.
| Ligand | This compound KD (M) | Vancomycin KD (M) | Reference |
| Lipid II | 2.13 x 10-7 ± 0.60 x 10-7 | 5.37 x 10-7 ± 0.41 x 10-7 | [3] |
| Amidated Lipid II | 6.64 x 10-8 ± 1.62 x 10-8 | No binding detected | [3] |
| Lipid II-Gly5 | Not explicitly stated, but Kass increased compared to Lipid II | Unchanged from Lipid II | [3] |
| Amidated Lipid II-Gly5 | Not explicitly stated, but Kass showed the highest increase | Not reported | [3] |
| Lipid II-d-Lac | 1.05 x 10-7 | Not reported | [3] |
Table 1: Equilibrium Dissociation Constants (KD) of this compound and Vancomycin for Lipid II Variants Determined by QCM.
Surface Plasmon Resonance (SPR) Data
SPR studies have further corroborated the enhanced binding of this compound, particularly to vancomycin-resistant precursors, demonstrating a significant increase in binding affinity compared to vancomycin.
| Ligand | This compound Binding Affinity vs. Vancomycin | Reference |
| Lys-D-Ala-D-Ala peptide | ~100-1000-fold tighter binding | [4][10] |
| Lys-D-Ala-D-Lac peptide | ~100-1000-fold tighter binding | [4][10] |
Table 2: Comparative Binding Affinity of this compound and Vancomycin to Peptidoglycan Precursor Mimics Determined by SPR.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of binding studies. This section outlines the key experimental protocols used to investigate the interaction between this compound and peptidoglycan precursors.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly Rotational-Echo Double-Resonance (REDOR) NMR, has been instrumental in defining the molecular architecture of the this compound-peptidoglycan complex within intact bacterial cells.
Objective: To determine the proximity of this compound to specific components of the peptidoglycan, thereby identifying its binding sites.
Methodology:
-
Isotopic Labeling of Bacteria: Staphylococcus aureus cells are grown in media containing isotopically labeled amino acids, such as D-[1-13C]alanine and [15N]glycine, to incorporate NMR-active nuclei into the peptidoglycan structure.[2] An alanine racemase inhibitor is often included to ensure specific incorporation of the labeled D-alanine.
-
Cell Wall Preparation (for isolated studies): For some experiments, cell walls are isolated from the cultured bacteria. This typically involves mechanical disruption of the cells (e.g., with glass beads) followed by differential centrifugation and enzymatic digestion to remove non-peptidoglycan components.[5]
-
Complex Formation: The labeled whole cells or isolated cell walls are incubated with a fluorinated analog of this compound, such as [19F]this compound. The fluorine atom serves as an NMR-active probe without significantly altering the antibiotic's activity.[1][8]
-
REDOR NMR Spectroscopy: The sample is subjected to REDOR NMR analysis. This technique reintroduces the dipolar coupling between heteronuclear spin pairs (e.g., 13C-19F or 15N-19F) that is normally averaged out by magic-angle spinning. The magnitude of this dipolar coupling is inversely proportional to the cube of the distance between the nuclei.[1][11]
-
Pulse Sequence: A standard REDOR pulse sequence is applied, which involves acquiring two spectra: one with dephasing pulses on the heteronuclear channel (S) and one without (S0).
-
Data Analysis: The difference between these spectra (ΔS = S0 - S) provides a measure of the dipolar coupling and, consequently, the internuclear distance. By measuring the distances between the 19F on this compound and the 13C and 15N labels in the peptidoglycan, the binding orientation and proximity to the D-Ala-D-Ala terminus and the pentaglycyl bridge can be determined.[1][11]
-
Quartz Crystal Microbalance (QCM)
QCM is a mass-sensitive biosensor technique used to measure the binding kinetics and affinity of molecules in real-time.
Objective: To quantify the binding affinity (KD) of this compound to various lipid II derivatives embedded in a model membrane.
Methodology:
-
Sensor Preparation: A quartz crystal sensor is coated with a monolayer of a substance that can support a lipid bilayer, such as hexadecanethiol.[3]
-
Supported Lipid Bilayer Formation: A supported lipid bilayer containing the lipid II variant of interest is formed on the sensor surface. This is often achieved using the Langmuir-Blodgett technique, where a monolayer of a lipid mixture (e.g., DOPC containing a small percentage of the lipid II variant) is transferred from an air-water interface to the sensor surface.[3]
-
Binding Measurement: A solution of this compound is flowed over the sensor surface. The binding of this compound to the lipid II molecules in the bilayer causes an increase in mass on the sensor, which in turn leads to a decrease in the resonance frequency of the quartz crystal.
-
Data Analysis: The change in frequency over time is monitored to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.[3]
Surface Plasmon Resonance (SPR)
SPR is another label-free optical biosensing technique that measures molecular interactions in real-time.
Objective: To compare the binding kinetics and affinity of this compound and vancomycin to immobilized peptidoglycan precursor peptides.
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated to allow for the covalent immobilization of the target peptide.
-
Peptide Immobilization: A solution containing a synthetic peptide mimicking the peptidoglycan terminus (e.g., Nα-Ac-Lys-D-Ala-D-Ala or Nα-Ac-Lys-D-Ala-D-Lac) is injected over the activated sensor surface, leading to its covalent attachment.[12]
-
Binding Analysis: A series of concentrations of this compound or vancomycin are injected over the sensor surface. The binding of the antibiotic to the immobilized peptide causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Kinetic Analysis: The association and dissociation phases of the binding event are monitored. The resulting sensorgrams are then fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]
Visualizing Molecular Interactions and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of this compound's interaction with peptidoglycan precursors and the experimental workflows used to study these interactions.
Conclusion
The molecular interactions of this compound with peptidoglycan precursors are a testament to its sophisticated design as a potent antibacterial agent. Its ability to engage multiple binding sites, including the D-Ala-D-Ala terminus and the pentaglycyl bridge, provides a significant advantage over older glycopeptides, particularly in the context of vancomycin resistance. The quantitative data from QCM and SPR studies clearly demonstrate the superior binding affinity of this compound. The detailed experimental protocols outlined in this guide provide a framework for future research into the nuanced mechanisms of lipoglycopeptide action. A comprehensive thermodynamic profile from Isothermal Titration Calorimetry would further enrich our understanding of these interactions. Continued investigation into the molecular basis of this compound's efficacy will undoubtedly pave the way for the development of next-generation antibiotics to combat the ever-growing threat of antimicrobial resistance.
References
- 1. This compound exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Variations of the Cell Wall Precursor Lipid II and Their Influence on Binding and Activity of the Lipoglycopeptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desleucyl-Oritavancin with a Damaged D-Ala-D-Ala Binding Site Inhibits the Transpeptidation Step of Cell-Wall Biosynthesis in Whole Cells of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Retains a High Affinity for a Vancomycin-Resistant Cell-Wall Precursor via Its Bivalent Motifs of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Binds to Isolated Protoplast Membranes but not Intact Protoplasts of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound binds to isolated protoplast membranes but not intact protoplasts of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. This compound Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural variations of the cell wall precursor lipid II and their influence on binding and activity of the lipoglycopeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizations of lipid II synthesis: an essential glycolipid precursor in bacterial cell wall synthesis and a validated antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REDOR NMR for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Oritavancin In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritavancin is a lipoglycopeptide antibacterial agent with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and streptococci.[1][2] Its multifaceted mechanism of action involves the inhibition of transglycosylation and transpeptidation steps in peptidoglycan synthesis, as well as disruption of the bacterial cell membrane integrity.[3][4][5] This unique mode of action contributes to its potent bactericidal activity.[6][7]
Accurate in vitro susceptibility testing is paramount for guiding clinical therapy and for surveillance of potential resistance development. These application notes provide detailed protocols for the primary methods of this compound susceptibility testing: broth microdilution, disk diffusion, and agar dilution.
Mechanism of Action
This compound exerts its antibacterial effect through at least three distinct mechanisms:
-
Inhibition of Transglycosylation: Like other glycopeptides, this compound binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylase enzyme and preventing the polymerization of the growing peptidoglycan chain.[3][4][8]
-
Inhibition of Transpeptidation: this compound also obstructs the activity of transpeptidase by binding to the pentaglycyl bridging segment of peptidoglycan, which prevents the cross-linking of adjacent peptide chains, thereby weakening the cell wall.[4][8]
-
Disruption of Bacterial Membrane Integrity: The hydrophobic chlorobiphenylmethyl side chain of this compound interacts with and disrupts the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell death.[3][4][9]
This compound's tripartite mechanism of action.
Quantitative Data Summary
Table 1: this compound MIC Interpretive Criteria (μg/mL)
| Organism | CLSI (M100) | EUCAST |
| Staphylococcus aureus | ≤0.12 (Susceptible) | ≤0.12 (Susceptible) |
| Enterococcus faecalis (vancomycin-susceptible) | ≤0.12 (Susceptible) | N/A |
| Enterococcus spp. | ≤0.12 (Susceptible) | N/A |
| Beta-hemolytic streptococci | N/A | N/A |
| Viridans group streptococci | N/A | N/A |
| Note: The absence of resistant isolates at the time of criteria establishment precluded defining non-susceptible breakpoints. Isolates with MICs above the susceptible breakpoint should be retested and confirmed by a reference laboratory.[10] |
Table 2: this compound Disk Diffusion Zone Diameter Interpretive Criteria (mm)
| Organism | Disk Content | CLSI (M100) | EUCAST |
| Staphylococcus aureus | 5 µg | N/A | N/A |
| Note: The disk diffusion method is not currently recommended by CLSI or EUCAST for this compound susceptibility testing due to a lack of defined quality control ranges.[11] |
Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
| QC Strain | Method | MIC Range (μg/mL) | Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.015 - 0.12[12] | N/A |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.008 - 0.03[12] | N/A |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.001 - 0.004[12] | N/A |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (5 µg) | N/A | 17 - 21[1] |
| Note: All broth microdilution QC testing must be performed in media supplemented with 0.002% polysorbate 80.[10][12] |
Table 4: this compound MIC50 and MIC90 Values for Selected Gram-Positive Organisms
| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus | 17,717 | 0.03 | 0.06 |
| Coagulase-negative staphylococci | 2,073 | N/A | 0.06 |
| Beta-hemolytic streptococci | 2,357 | N/A | 0.12 |
| Viridans group streptococci | 1,248 | N/A | 0.06 |
| Enterococci | 3,598 | N/A | 0.06 |
| Data derived from a large surveillance study.[13][14] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate 80 (Tween® 80)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)
-
Incubator (35 ± 2°C)
Procedure:
-
Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Crucially, supplement the broth with polysorbate 80 to a final concentration of 0.002%.[10][11][15] This is necessary to prevent the lipophilic this compound molecule from adsorbing to the plastic of the microtiter plates.[15]
-
This compound Stock Solution: Prepare a stock solution of this compound. The powder should be dissolved and diluted in the presence of 0.002% polysorbate 80.[11][16]
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in the polysorbate 80-supplemented CAMHB directly in the microtiter plates to achieve the desired final concentration range (e.g., 0.001 to 16 µg/mL).[2][17]
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[17]
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Workflow for broth microdilution susceptibility testing.
Protocol 2: Disk Diffusion Susceptibility Testing
While not formally endorsed by major regulatory bodies for interpretive purposes, disk diffusion can be used for screening.
Materials:
-
This compound 5 µg disks
-
Cation-Adjusted Mueller-Hinton Agar (CAMHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control strains (e.g., S. aureus ATCC® 25923)
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.[1]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Streak the swab evenly over the entire surface of the CAMHA plate in three directions to ensure confluent growth.[1]
-
Disk Application: Aseptically apply an this compound 5 µg disk to the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For Staphylococcus spp., incubation for a full 24 hours is recommended.[1]
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.
Workflow for disk diffusion susceptibility testing.
Protocol 3: Agar Dilution MIC Determination
Agar dilution is a reference method that can be used for testing fastidious organisms or for specific research purposes.
Materials:
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA)
-
Polysorbate 80
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating device (e.g., Steers replicator)
-
Quality control strains
-
Incubator (35 ± 2°C)
Procedure:
-
Media Preparation: Prepare molten MHA. While the agar is still molten and cooled to 45-50°C, add polysorbate 80 to a final concentration of 0.002%.
-
This compound Plate Preparation: Prepare a stock solution of this compound. Add appropriate volumes of the stock solution to aliquots of the molten, polysorbate 80-supplemented MHA to create a series of plates with two-fold dilutions of the antibiotic. Pour the agar into petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately 10⁴ CFU. Include a growth control plate (no antibiotic).
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony at the inoculation spot.
Workflow for agar dilution susceptibility testing.
Conclusion
Standardized methodologies are critical for the accurate and reproducible in vitro susceptibility testing of this compound. The key consideration for both broth and agar-based dilution methods is the supplementation of the testing medium with 0.002% polysorbate 80 to account for the drug's lipophilic nature. Adherence to these protocols, along with rigorous quality control, will ensure reliable data for clinical decision-making and ongoing surveillance efforts. Given the current lack of established breakpoints for disk diffusion, broth microdilution remains the recommended method for determining this compound susceptibility.
References
- 1. liofilchem.com [liofilchem.com]
- 2. ComASP® this compound - Antimicrobial resistance management - EWC Diagnostics [ewcdiagnostics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Results from this compound Resistance Surveillance Programs (2011 to 2014): Clarification for Using Vancomycin as a Surrogate To Infer this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Newly defined in vitro quality control ranges for this compound broth microdilution testing and impact of variation in testing parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of In Vitro Vancomycin Testing Results To Predict Susceptibility to this compound, a New Long-Acting Lipoglycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of in vitro vancomycin testing results to predict susceptibility to this compound, a new long-acting lipoglycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. liofilchem.net [liofilchem.net]
Oritavancin for the Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritavancin is a lipoglycopeptide antibiotic approved for the treatment of adult patients with acute bacterial skin and skin structure infections (ABSSSI) caused by designated susceptible Gram-positive microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its key feature is its long half-life, allowing for a complete course of therapy to be administered as a single intravenous (IV) infusion.[1][5] These notes provide an overview of this compound's mechanism of action, clinical efficacy, and detailed protocols based on the pivotal Phase 3 SOLO (Single-Dose this compound in Skin Infections) clinical trials.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that leads to rapid, concentration-dependent bactericidal activity against a broad range of Gram-positive bacteria, including resistant strains.[6][7] Its three primary mechanisms are:
-
Inhibition of Transglycosylation: this compound binds to the D-alanyl-D-alanine stem termini of peptidoglycan precursors, which blocks the polymerization of the bacterial cell wall.[7][8]
-
Inhibition of Transpeptidation: It also interacts with the pentaglycyl bridging segment of peptidoglycan, hindering the cross-linking of the cell wall.[7] This secondary binding site contributes to its activity against vancomycin-resistant organisms.
-
Disruption of Cell Membrane Integrity: The presence of a hydrophobic 4'-chlorobiphenylmethyl group allows this compound to anchor to and disrupt the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell death.[6][7]
Pharmacokinetics and Pharmacodynamics
This compound exhibits concentration-dependent bactericidal activity.[9] It has a long terminal half-life of approximately 245 hours, which underpins its single-dose administration.[8][10] this compound is approximately 85% bound to plasma proteins and is primarily excreted unchanged.[8]
| Pharmacokinetic Parameter | Value | Reference |
| Terminal Half-Life | ~245 hours | [8][10] |
| Protein Binding | ~85% | [8] |
| Metabolism | Not significantly metabolized | [8] |
| Primary Route of Elimination | Feces and Urine (unchanged drug) | [8][10] |
| Volume of Distribution | ~87.6 L | [8] |
Clinical Efficacy in ABSSSI: The SOLO Trials
The efficacy and safety of this compound for the treatment of ABSSSI were established in two identically designed, randomized, double-blind, multicenter Phase 3 clinical trials: SOLO I and SOLO II.[5][11][12] These studies compared a single 1200 mg intravenous dose of this compound to a 7 to 10-day course of twice-daily intravenous vancomycin.[5][11]
Efficacy Outcomes
The SOLO trials demonstrated the non-inferiority of a single dose of this compound compared to multiple doses of vancomycin for the treatment of ABSSSI.[11]
| Endpoint | This compound (SOLO I & II Pooled) | Vancomycin (SOLO I & II Pooled) |
| Primary Composite Endpoint at 48-72h | ||
| Cessation of lesion spread or reduction in size, afebrile, and no rescue antibiotic | 82.3% | 78.9% |
| Secondary Endpoints | ||
| Investigator-Assessed Clinical Cure (Post-Therapy Evaluation) | 79.6% | 80.7% |
| ≥20% Reduction in Lesion Area at 48-72h | 86.9% | 82.9% |
Data adapted from pooled analyses of the SOLO I and SOLO II trials.
Experimental Protocols: SOLO I and SOLO II Clinical Trials
The following provides a detailed methodology for the pivotal SOLO I and SOLO II clinical trials.
Study Design
The SOLO trials were randomized, double-blind, multicenter, non-inferiority studies comparing a single dose of this compound with a 7 to 10-day course of vancomycin for the treatment of ABSSSI in adult patients.[11][13][14]
Patient Population
-
Inclusion Criteria:
-
Adults (≥18 years of age).
-
Diagnosed with ABSSSI, defined as cellulitis/erysipelas, wound infection, or a major cutaneous abscess.
-
Lesion size of at least 75 cm².
-
At least one systemic sign of infection (e.g., fever, elevated white blood cell count).
-
Suspected or confirmed Gram-positive pathogen.
-
-
Exclusion Criteria:
-
Known or suspected Gram-negative infection requiring specific therapy.
-
Severe renal impairment.
-
Hypersensitivity to glycopeptides.
-
Prior antibiotic therapy for the current infection within a specified timeframe.
-
Treatment Regimens
-
This compound Arm: A single 1200 mg dose of this compound administered as a 3-hour intravenous infusion.[14] To maintain blinding, patients also received twice-daily intravenous placebo infusions.[11]
-
Vancomycin Arm: Intravenous vancomycin at a dose of 1 g or 15 mg/kg every 12 hours for 7 to 10 days.[14] Dosing adjustments were permitted based on institutional guidelines.[14]
Efficacy Assessments
-
Primary Endpoint: A composite endpoint evaluated at 48 to 72 hours after the initiation of therapy, consisting of:[5][15]
-
Cessation of spreading or a reduction in the size of the baseline lesion.
-
Absence of fever (temperature ≤ 37.6°C).
-
No requirement for rescue antibiotic therapy.
-
-
Secondary Endpoints:
Safety Assessments
Adverse events were monitored throughout the study and for a follow-up period of up to 60 days.[15]
Conclusion
This compound offers a single-dose treatment option for ABSSSI, which has been demonstrated to be non-inferior to a 7 to 10-day course of vancomycin. Its unique mechanism of action and favorable pharmacokinetic profile make it a valuable tool in the management of these infections, with the potential to reduce the duration of hospital stays and the complexities associated with multiple IV infusions.[11] The protocols established in the SOLO trials provide a robust framework for the clinical evaluation of this compound and similar long-acting antibiotics.
References
- 1. Melinta Therapeutics Announces FDA Approval of KIMYRSA™ (this compound) - Melinta [melinta.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. drugs.com [drugs.com]
- 4. contagionlive.com [contagionlive.com]
- 5. This compound for acute bacterial skin and skin structure infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacodynamics of this compound (LY333328) in a Neutropenic-Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Single-Dose this compound Treatment of Acute Bacterial Skin and Skin Structure Infections: SOLO Trial Efficacy by Eron Severity and Management Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOLO I and SOLO II Study Designs [kimyrsa.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and Safety of this compound Relative to Vancomycin for Patients with Acute Bacterial Skin and Skin Structure Infections (ABSSSI) in the Outpatient Setting: Results From the SOLO Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Oritavancin for Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Clinical Trial Design and Methodology
Application Notes and Protocols for Researchers and Drug Development Professionals
These notes provide a detailed overview of the clinical trial design and methodology for Oritavancin in the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), primarily based on the pivotal Phase 3 SOLO I and SOLO II trials.
Introduction
This compound is a lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its long half-life and concentration-dependent killing allow for a single-dose administration, offering a significant potential advantage over multi-dose therapies for ABSSSI.[3][4] The SOLO I and SOLO II trials were designed to evaluate the efficacy and safety of a single 1200 mg intravenous (IV) dose of this compound compared to a 7-to-10-day course of twice-daily IV vancomycin in adult patients with ABSSSI.[3][5][6]
Clinical Trial Design: SOLO I & SOLO II
The SOLO I (NCT01252719) and SOLO II (NCT01252732) trials were identically designed, Phase 3, multicenter, randomized, double-blind, non-inferiority studies.[3][5][7][8]
Key Design Features:
-
Objective: To compare the efficacy and safety of a single dose of this compound with a standard 7-10 day course of vancomycin for the treatment of ABSSSI.[6]
-
Patient Population: Adults with a diagnosis of ABSSSI (cellulitis/erysipelas, wound infection, or major cutaneous abscess) suspected or confirmed to be caused by a Gram-positive pathogen, requiring at least 7 days of IV therapy.[5][7]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or vancomycin.[4]
-
Blinding: The trials were double-blinded. Patients in the this compound group received a single active dose followed by twice-daily placebo infusions, while the vancomycin group received an initial placebo dose followed by twice-daily active vancomycin infusions.[5]
Patient Population & Key Eligibility Criteria
-
Males or females ≥18 years of age.
-
Diagnosis of ABSSSI including wound infections, cellulitis/erysipelas, or major cutaneous abscesses.
-
Lesion size of at least 75 cm².[5]
-
Presence of at least two local signs and symptoms (e.g., erythema, edema, induration, purulent drainage).
-
At least one sign of systemic inflammation (e.g., fever, elevated white blood cell count), unless the patient was over 70 years of age.
-
Infections suspected to be caused by Gram-negative or anaerobic pathogens.
-
Diabetic foot infections, decubitus ulcers, or infected burns.
-
Known vancomycin-resistant infections.
-
Concomitant infections requiring other systemic antibacterial therapy.
-
Severe immunosuppression (e.g., AIDS with CD4 count <200 cells/mm³).
-
Neutropenia.
-
Pregnancy or nursing.
Experimental Protocols
Drug Administration
-
This compound Arm: A single 1200 mg dose of this compound was administered intravenously over 3 hours on Day 1.[9] This was followed by twice-daily IV placebo infusions for 7 to 10 days to maintain blinding.[7]
-
Vancomycin Arm: Vancomycin was administered intravenously at a dose of 1 g or 15 mg/kg every 12 hours for 7 to 10 days.[4][10] An initial IV placebo infusion was given on Day 1 to maintain the blind.
Efficacy Assessments
Primary Efficacy Endpoint: [3][4][10]
The primary endpoint was a composite of three criteria assessed at the Early Clinical Evaluation (ECE) visit, 48 to 72 hours after the initiation of therapy:
-
Cessation of spread or reduction in the size of the baseline lesion.
-
Absence of fever (temperature ≤ 37.6°C).
-
No rescue antibiotic medication administered.
Secondary Efficacy Endpoints: [6]
-
Investigator-Assessed Clinical Cure: This was evaluated at the Post-Therapy Evaluation (PTE) visit, 7 to 14 days after the end of treatment. Clinical cure was defined as the complete or nearly complete resolution of baseline signs and symptoms of the primary infection, such that no further antibacterial treatment was needed.
-
Reduction in Lesion Area: A ≥20% reduction in lesion area from baseline at the ECE visit (48 to 72 hours).
Safety Assessments
Safety was monitored for 60 days and included the assessment of:[10][11]
-
Treatment-emergent adverse events (TEAEs).
-
Serious adverse events (SAEs).
-
Discontinuations due to adverse events.
-
Laboratory parameters.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pooled analysis of the SOLO I and SOLO II trials.
Table 1: Pooled Efficacy Outcomes (Modified Intent-to-Treat Population) [4]
| Endpoint | This compound (n=978) | Vancomycin (n=981) | Difference (95% CI) |
| Primary Composite Endpoint at 48-72h | 81.2% | 80.9% | 0.3 (-3.3 to 3.9) |
| Investigator-Assessed Clinical Cure at PTE | 81.2% | 80.2% | 1.0 (-2.8 to 4.8) |
| ≥20% Reduction in Lesion Area at 48-72h | 86.4% | 84.1% | 2.3 (-0.8 to 5.4) |
Table 2: Efficacy in Patients with Confirmed MRSA [6]
| Endpoint | This compound | Vancomycin |
| Primary Composite Endpoint at 48-72h | 80.8% | 77.6% |
| Investigator-Assessed Clinical Cure at PTE | 80.8% | 79.7% |
Table 3: Pooled Safety Summary [11][12]
| Adverse Event Category | This compound (n=976) | Vancomycin (n=983) |
| Any Treatment-Emergent Adverse Event | 55.3% | 56.9% |
| Serious Adverse Events | 5.8% | 5.9% |
| Discontinuation due to Adverse Event | 3.7% | 4.2% |
| Most Common TEAEs (≥3%) | ||
| Nausea | 10.0% | 10.9% |
| Headache | 7.1% | 6.6% |
| Vomiting | 4.9% | 5.0% |
| Pruritus | 3.3% | 14.0% |
| Hypersensitivity | 8.9% | 22.8% |
Diagrams
This compound Clinical Trial Workflow
Caption: Workflow of the SOLO I and SOLO II clinical trials for this compound in ABSSSI.
This compound Mechanism of Action
Caption: Triple mechanism of action of this compound against Gram-positive bacteria.
Conclusion
The SOLO I and SOLO II clinical trials robustly demonstrated that a single 1200 mg intravenous dose of this compound is non-inferior to a 7-to-10-day course of vancomycin for the treatment of ABSSSI caused by Gram-positive pathogens, including MRSA.[3][4] The safety profile of this compound was comparable to that of vancomycin.[11] These findings support the use of single-dose this compound as a valuable therapeutic option for ABSSSI, potentially simplifying treatment and reducing the need for hospitalization.[5][10]
References
- 1. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Single-Dose this compound Treatment of Acute Bacterial Skin and Skin Structure Infections: SOLO Trial Efficacy by Eron Severity and Management Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOLO I and SOLO II Study Designs [kimyrsa.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Efficacy and Safety of this compound Relative to Vancomycin for Patients with Acute Bacterial Skin and Skin Structure Infections (ABSSSI) in the Outpatient Setting: Results From the SOLO Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single Intravenous Dose of this compound for Treatment of Acute Skin and Skin Structure Infections Caused by Gram-Positive Bacteria: Summary of Safety Analysis from the Phase 3 SOLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Oritavancin Synergy with Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the synergistic activity of oritavancin in combination with beta-lactam antibiotics against various bacterial pathogens. The methodologies outlined are based on established in vitro techniques, including the checkerboard assay and time-kill analysis, which are fundamental for assessing antimicrobial synergy.
Introduction
This compound is a lipoglycopeptide antibiotic with a multi-faceted mechanism of action that includes inhibition of transglycosylation and transpeptidation steps in peptidoglycan synthesis, as well as disruption of bacterial membrane integrity.[1] Beta-lactam antibiotics, a cornerstone of antibacterial therapy, act by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The combination of this compound and beta-lactams has demonstrated synergistic activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] This synergy is of significant interest for overcoming antibiotic resistance and enhancing therapeutic efficacy.
Data Presentation: In Vitro Synergy of this compound and Beta-Lactams
The following tables summarize the synergistic activity of this compound in combination with various beta-lactams against different bacterial strains, as determined by time-kill assays. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[2][5]
Table 1: this compound and Beta-Lactam Synergy against MRSA Phenotypes [2][3][4]
| MRSA Phenotype | Beta-Lactam Partner | This compound Concentration (µg/mL) | Beta-Lactam Concentration (µg/mL) | Result |
| MRSA | Ceftaroline | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| DNS MRSA | Ceftaroline | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| hVISA | Ceftaroline | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| VISA | Ceftaroline | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| MRSA | Cefazolin | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| MRSA | Nafcillin | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
DNS: Daptomycin-Nonsusceptible; hVISA: Heteroresistant Vancomycin-Intermediate S. aureus; VISA: Vancomycin-Intermediate S. aureus
Table 2: this compound and Beta-Lactam Synergy against VRE [2][3][4][6]
| VRE Strain | Beta-Lactam Partner | This compound Concentration (µg/mL) | Beta-Lactam Concentration (µg/mL) | Result |
| E. faecium 8019 | Ceftaroline | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| E. faecium 8019 | Ampicillin | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| E. faecium 8019 | Ertapenem | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| E. faecalis R7164 | Ampicillin | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| E. faecalis R7164 | Ertapenem | 0.5 x MIC | 0.5 x MIC or free peak concentration | Synergistic |
| E. faecalis R7164 | Ceftaroline | 0.5 x MIC | 0.5 x MIC or free peak concentration | Not Synergistic |
| VRE | Meropenem | Variable | ≤32 | Potentiated Activity |
| VRE | Penicillin | Variable | ≤32 | Potentiated Activity |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.[7][8]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for this compound and a beta-lactam antibiotic against a specific bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Beta-lactam stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial twofold dilutions of this compound and the beta-lactam in CAMHB.
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add serial dilutions of this compound along the y-axis and the beta-lactam along the x-axis of the plate.[7]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7][9]
-
Inoculate each well with 100 µL of the bacterial suspension.[7]
-
Incubate the plates at 37°C for 18-24 hours.[9]
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of Results: [7]
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[2][5]
Objective: To evaluate the rate and extent of bacterial killing by this compound, a beta-lactam, and their combination over a 24-hour period.
Materials:
-
Culture tubes or flasks
-
CAMHB (supplemented with 0.002% polysorbate-80 for this compound)[5]
-
This compound and beta-lactam stock solutions
-
Bacterial inoculum (logarithmic phase)
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and plating
-
Agar plates for colony counting
Procedure:
-
Grow a bacterial culture to the exponential phase (approximately 0.25 OD at 600 nm).[5]
-
Dilute the culture in CAMHB (with polysorbate-80) to a starting inoculum of approximately 5 x 10^5 CFU/mL.[5][9]
-
Prepare tubes with the following conditions:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 4, 8, and 24 hours), collect aliquots from each tube.[9]
-
Perform serial dilutions of the aliquots and plate them onto agar plates for viable colony counting.
-
Incubate the plates overnight and count the colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
Interpretation of Results: [2][5]
-
Synergy: ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Bactericidal activity: ≥3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.
-
Bacteriostatic activity: <3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.
Mechanism of Synergy
The synergistic interaction between this compound and beta-lactams is thought to arise from their complementary effects on the bacterial cell wall. Beta-lactams inhibit PBPs, leading to a weakened cell wall. This compound, with its multiple mechanisms of action, further compromises the cell wall integrity and disrupts the cell membrane. This dual assault on the bacterial envelope likely leads to enhanced bactericidal activity.
References
- 1. liofilchem.com [liofilchem.com]
- 2. This compound Combinations with β-Lactams against Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Combinations with β-Lactams against Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of this compound in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catheter-related bloodstream infections (CRBSIs) present a significant challenge in clinical practice, often associated with biofilm formation on catheter surfaces, which confers resistance to conventional antimicrobial agents. Oritavancin, a long-acting lipoglycopeptide antibiotic, has emerged as a promising therapeutic option due to its potent bactericidal activity against a broad spectrum of Gram-positive pathogens and its efficacy in eradicating biofilms.[1][2][3] This document provides detailed application notes and protocols for the investigation and use of this compound in the context of CRBSIs, summarizing key data and experimental methodologies.
This compound exhibits a multifaceted mechanism of action, distinguishing it from other glycopeptides like vancomycin.[4][5] It inhibits transglycosylation and transpeptidation, crucial steps in bacterial cell wall synthesis, by binding to the D-alanyl-D-alanine stem termini of peptidoglycan precursors.[4][5] Furthermore, its hydrophobic side chain interacts with and disrupts the bacterial cell membrane, leading to depolarization, increased permeability, and rapid, concentration-dependent cell death.[4][5][6] This membrane-disrupting capability is believed to be independent of the bacterial growth phase, contributing to its effectiveness against slow-growing or stationary-phase bacteria found in biofilms.[6][7][8]
Data Presentation
In Vitro Susceptibility of Key CRBSI Pathogens to this compound
The following tables summarize the in vitro activity of this compound against common Gram-positive pathogens implicated in CRBSIs. Data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).
| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (all) | 0.12 | [9] | ||
| Methicillin-susceptible S. aureus (MSSA) | 0.12 | Vancomycin: >2 | [6] | |
| Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.12 | Vancomycin: >2 | [2][6] |
| Coagulase-negative staphylococci (CoNS) | 0.015 | 0.06 | [10] | |
| Methicillin-resistant S. epidermidis (MRSE) | 0.06 | [2] | ||
| Enterococcus faecalis | 0.06 | [9] | ||
| Enterococcus faecium | 0.12 | [9] | ||
| Vancomycin-resistant Enterococcus (VRE) | 0.25 (VanA E. faecium)1 (VanA E. faecalis) | [9] | ||
| Streptococci (various species) | 0.008 - 1 | [9] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Gram-Positive Bacteria.
| Organism | This compound MBEC (µg/mL) | Comparator MBEC (µg/mL) | Reference |
| Methicillin-susceptible S. aureus (MSSA) | 0.5 - 8 | [4][7] | |
| Methicillin-resistant S. aureus (MRSA) | 0.5 - 8 | [4][7] | |
| Vancomycin-resistant S. aureus (VRSA) | 0.5 - 8 | [4][7] | |
| S. aureus (Prosthetic Joint Infection Isolates) | MBBC₅₀: 2 | [2] | |
| S. epidermidis (Prosthetic Joint Infection Isolates) | MBBC₅₀: 2 | [2] |
Table 2: Minimum Biofilm Eradication Concentrations (MBECs) of this compound. MBBC: Minimum Biofilm Bactericidal Concentration
Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Reference |
| Protein Binding | 85% | [11] |
| Terminal Half-life (T½) | ~245-260 hours | [11][12][13] |
| Volume of Distribution (Vd) | 87.6 L | [11] |
| Metabolism | Not metabolized | [11] |
| Excretion | Primarily unchanged in feces (1%) and urine (5%) over 2 weeks | [11] |
| Cmax (after 1200 mg dose) | 138 µg/mL | [11] |
| AUC₀₋₂₄ (after 1200 mg dose) | 1110 µg*h/mL | [11] |
| Key PD Target for S. aureus Bacteremia | Free-drug % time > MIC of 22% | [14] |
Table 3: Key Pharmacokinetic and Pharmacodynamic Properties of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol outlines a standard method for determining the MBEC of this compound against bacterial biofilms, adapted from methodologies described in the literature.[7][8]
1. Materials:
-
Bacterial strains of interest (e.g., S. aureus, S. epidermidis)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well microtiter plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet stain
-
Ethanol or acetic acid for destaining
-
Plate reader
2. Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight in TSB. Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL) in TSB supplemented with glucose.
-
Biofilm Formation: Dispense 200 µL of the bacterial suspension into the wells of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Planktonic Cell Removal: Gently aspirate the medium from each well and wash three times with PBS to remove non-adherent, planktonic bacteria.
-
Antibiotic Challenge: Prepare serial twofold dilutions of this compound in fresh TSB. Add 200 µL of each dilution to the biofilm-coated wells. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MBEC Determination: After incubation, aspirate the antibiotic-containing medium. Wash the wells with PBS. Add fresh TSB and sonicate or scrape the wells to dislodge the biofilm. Plate the resulting suspension on agar plates to determine the number of viable cells. The MBEC is the lowest concentration of this compound that results in a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Biofilm Staining (Optional): To visualize biofilm reduction, stain the wells with Crystal Violet, wash, and destain. Measure the absorbance to quantify the remaining biofilm mass.
Protocol 2: In Vitro Catheter-Related Biofilm Model
This protocol simulates a CRBSI scenario to evaluate this compound's efficacy on a catheter surface.
1. Materials:
-
Catheter segments (e.g., polyurethane, silicone)
-
Bacterial strains of interest
-
Plasma- or serum-coated multi-well plates
-
TSB or other appropriate growth medium
-
This compound
-
Sonication bath
-
Apparatus for viable cell counting (e.g., agar plates, luminometer)
2. Procedure:
-
Catheter Preparation: Sterilize catheter segments by an appropriate method (e.g., ethylene oxide). Cut into standardized lengths (e.g., 1 cm).
-
Coating and Biofilm Formation: Place catheter segments into wells of a plate pre-coated with plasma or serum to mimic in vivo conditions. Add a standardized bacterial inoculum and incubate for 24 hours to allow biofilm formation.
-
Antibiotic Treatment: Transfer the biofilm-coated catheter segments to a new plate containing fresh medium with varying concentrations of this compound.
-
Incubation: Incubate for a clinically relevant duration (e.g., 24-72 hours).
-
Efficacy Assessment:
-
Remove catheter segments and gently rinse with PBS.
-
Place each segment in a tube with PBS and sonicate to dislodge the biofilm bacteria.
-
Perform serial dilutions and plate the sonicate to determine the number of viable bacteria (CFU/segment).
-
Calculate the log reduction in bacterial counts compared to untreated control catheters.
-
Visualizations
This compound's Mechanism of Action Against Biofilms
Caption: this compound's dual mechanism targeting both cell wall synthesis and membrane integrity.
Experimental Workflow for Evaluating this compound in a CRBSI Model
Caption: A stepwise workflow for preclinical evaluation of this compound for CRBSIs.
Clinical Decision Pathway for this compound Use in CRBSI
Caption: A simplified decision tree for the clinical application of this compound in CRBSI.
Concluding Remarks
This compound's unique pharmacological profile, including its potent bactericidal activity against stationary-phase and biofilm-embedded bacteria, makes it a compelling agent for the treatment of CRBSIs.[6][7][8] Its extended half-life allows for a single-dose regimen, which may facilitate outpatient treatment and reduce the complications and costs associated with long-term intravenous access.[13][15] While currently approved for acute bacterial skin and skin structure infections, a growing body of evidence supports its off-label consideration for more complex infections like CRBSIs.[1][2][3] Further clinical trials specifically focused on CRBSI are warranted to establish definitive treatment guidelines. The protocols and data presented here serve as a resource for researchers and clinicians investigating the potential of this compound in this critical area of infectious disease.
References
- 1. Role of this compound in the Treatment of Infective Endocarditis, Catheter- or Device-Related Infections, Bloodstream Infections, and Bone and Prosthetic Joint Infections in Humans: Narrative Review and Possible Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in the Treatment of Infective Endocarditis, Catheter- or Device-Related Infections, Bloodstream Infections, and Bone and Prosthetic Joint Infections in Humans: Narrative Review and Possible Developments [mdpi.com]
- 3. Role of this compound in the Treatment of Infective Endocarditis, Catheter- or Device-Related Infections, Bloodstream Infections, and Bone and Prosthetic Joint Infections in Humans: Narrative Review and Possible Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound kills stationary-phase and biofilm Staphylococcus aureus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activity profile of this compound against recent gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of this compound tested against uncommonly isolated Gram-positive pathogens responsible for documented infections in hospitals worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nice.org.uk [nice.org.uk]
- 14. Pharmacokinetic-pharmacodynamic relationships describing the efficacy of this compound in patients with Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as sequential therapy for Gram-positive bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
Oritavancin: Application Notes and Protocols for Treating Vancomycin-Resistant Enterococci (VRE) Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro activity, mechanism of action, and relevant experimental protocols for evaluating oritavancin against vancomycin-resistant enterococci (VRE).
Introduction
This compound is a lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant enterococci (VRE).[1] Its unique, multifaceted mechanism of action and long half-life make it a significant agent in the fight against serious Gram-positive infections.[2] These notes are intended to serve as a resource for researchers studying the efficacy and applications of this compound against VRE.
Mechanism of Action
This compound possesses a complex mechanism of action with three distinct, synergistic effects that contribute to its potent and rapid bactericidal activity against VRE.[3][4][5]
-
Inhibition of Transglycosylation: Like other glycopeptides, this compound binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which blocks the transglycosylation (polymerization) step in bacterial cell wall synthesis.[3][4]
-
Inhibition of Transpeptidation: A key feature that distinguishes this compound from vancomycin is its ability to bind to the pentaglycyl bridging segment of peptidoglycan.[3][4] This secondary binding inhibits the transpeptidation (cross-linking) step, a mechanism that remains effective even when the primary D-Ala-D-Ala target is altered to D-Ala-D-Lac in VRE.[3][6]
-
Disruption of Bacterial Membrane Integrity: The presence of a hydrophobic 4'-chlorobiphenylmethyl side chain allows this compound to anchor to and disrupt the bacterial cell membrane.[3][4][6] This leads to membrane depolarization, increased permeability, and rapid, concentration-dependent cell death.[3][4][6]
This multi-targeted approach is believed to reduce the propensity for resistance development.[6]
In Vitro Efficacy Data
This compound demonstrates potent in vitro activity against both vancomycin-susceptible and vancomycin-resistant enterococci, including strains with VanA and VanB phenotypes.
Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC data for this compound against various enterococcal species.
Table 1: this compound MIC Distribution against Enterococcus faecium Isolates
| Phenotype/Genotype | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Vancomycin-Susceptible | - | ≤0.008 | ≤0.008 | - | [7] |
| VanA-type VRE | 470 | 0.03 | 0.06 | - | [7] |
| VanB-type VRE | - | ≤0.008 | ≤0.008 | - | [7] |
| All E. faecium | 939 | 0.03 | 0.12 | - | [8] |
Table 2: this compound MIC Distribution against Enterococcus faecalis Isolates
| Phenotype/Genotype | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Vancomycin-Susceptible | - | 0.015 | 0.03 | - | [7] |
| VanA-type VRE | 27 | 0.25 | 0.5 | ≤0.5 | [7] |
| VanB-type VRE | - | 0.015 | 0.015 | - | [7] |
| All E. faecalis | 1,432 | 0.015 | 0.03 | - | [8] |
Time-Kill Kinetics
Time-kill assays demonstrate that this compound exhibits rapid, concentration-dependent bactericidal activity against VRE.
Table 3: Bactericidal Activity of this compound against VRE
| VRE Strain(s) | This compound Concentration | Time to Achieve ≥3-log₁₀ Kill | Reference |
| VanA and VanB phenotypes | fCmax from 800 mg dose (16 µg/mL) | 10 hours | [9][10][11] |
| VanA and VanB phenotypes | 8-30 µg/mL | - | [9] |
| VRE clinical isolates | ≥2x MIC | - | [12] |
fCmax: free peak concentration in plasma
Experimental Protocols
The following are standardized protocols for determining the in vitro efficacy of this compound against VRE.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. A crucial modification for this compound is the addition of polysorbate-80 to prevent drug loss due to binding to plastic surfaces.[9][11]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate-80 (P-80)
-
This compound analytical powder
-
96-well microtiter plates
-
VRE isolates and quality control (QC) strain (E. faecalis ATCC 29212)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Media Preparation: Prepare CAMHB supplemented with 0.002% polysorbate-80.[7][11]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then create serial twofold dilutions in the P-80 supplemented CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 0.001 to 16 mg/L).[13]
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the VRE strain from an overnight culture on a non-selective agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in P-80 supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: Dispense 100 µL of the standardized bacterial suspension into each well of the microtiter plate containing the serially diluted this compound.[13] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]
Protocol: Time-Kill Analysis
This protocol evaluates the rate and extent of bactericidal activity of this compound over time.
Materials:
-
All materials listed for MIC determination.
-
Sterile culture tubes or flasks.
-
Timer.
-
Plating supplies (e.g., sterile saline for dilutions, agar plates).
-
Water bath or shaker incubator.
Procedure:
-
Preparation: Prepare tubes with P-80 supplemented CAMHB containing this compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC, or concentrations mimicking human plasma levels).[1][12] Also, prepare a growth control tube without antibiotic.
-
Inoculum Preparation: Prepare a VRE inoculum as described for the MIC protocol, adjusting to a final starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.
-
Time Zero (T₀) Sampling: Immediately after inoculation, remove an aliquot from the growth control tube. Perform serial dilutions in sterile saline, plate onto agar, and incubate to determine the initial CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 35°C, preferably with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each tube (including the growth control).[1]
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar plates. If significant drug carryover is expected, consider methods to neutralize the antibiotic, such as dilution or using specific neutralizing agents if available.
-
Incubation and Analysis: Incubate the plates for 24-48 hours and count the colonies to determine the CFU/mL at each time point.
-
Data Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
-
Synergy (if testing combinations) is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[1]
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum CFU/mL.
-
Clinical Considerations and Future Directions
This compound is approved for acute bacterial skin and skin structure infections (ABSSSI).[2][14] While its potent in vitro activity against VRE is well-documented, its clinical application for systemic VRE infections, such as bacteremia or endocarditis, is still being explored.[15][16][17]
-
Combination Therapy: Some studies have investigated this compound in combination with other agents. Synergy has been noted with gentamicin against VRE strains that do not exhibit high-level aminoglycoside resistance.[9][12] A combination with fosfomycin has also shown synergistic activity in both in vitro and in vivo models.[15] However, other combinations, such as with certain beta-lactams, have not consistently demonstrated synergy against VRE in time-kill assays.[1][12]
-
Dosing in Resistant Subsets: For VRE isolates that develop non-susceptibility to daptomycin, multiple doses of this compound may be required for eradication.[18]
Future research should focus on well-designed clinical trials to establish the efficacy and safety of this compound for treating serious, invasive VRE infections.
References
- 1. This compound Combinations with β-Lactams against Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. jmilabs.com [jmilabs.com]
- 9. Unmet Needs and Prospects for this compound in the Management of Vancomycin-Resistant Enterococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-kill kinetics of this compound and comparator agents against Staphylococcus aureus, Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro activity of this compound alone or in combination against vancomycin-susceptible and -resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liofilchem.net [liofilchem.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mdpi.com [mdpi.com]
- 16. Can this compound Be Used for Treatment and/or Suppressive Antimicrobial Therapy of Bone and Joint Infections Caused by Vancomycin-resistant Enterococcus faecium ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Oritavancin Resistance Development: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in vitro studies on oritavancin resistance development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance observed in in vitro studies?
A1: Spontaneous resistance to this compound is rare. However, in vitro studies, particularly serial passage experiments, have shown that resistance can be selected for in Staphylococcus aureus. The primary mechanism identified is mutations in the purR gene.[1][2] PurR is a transcriptional repressor that controls the purine biosynthesis pathway and also influences the expression of virulence factors.[1][3] In enterococci, resistance can be associated with modifications in the vanA or vanB operons.[4]
Q2: How does this compound's mechanism of action impact resistance development?
A2: this compound has a dual mechanism of action that includes inhibition of transglycosylation and transpeptidation (key steps in cell wall synthesis) and disruption of the bacterial cell membrane integrity.[4][5][6] This multi-targeted approach is thought to contribute to the low frequency of spontaneous resistance.
Q3: Is there evidence of cross-resistance between this compound and other antibiotics in vitro?
A3: Some in vitro studies have observed minimal cross-resistance. For instance, serial passage of S. aureus with this compound can lead to small increases (2- to 8-fold) in the minimum inhibitory concentrations (MICs) of vancomycin and daptomycin.[1] However, these increases often do not result in the isolates becoming clinically resistant to these other agents.[1]
Q4: What is the frequency of this compound resistance development in vitro?
A4: The frequency of spontaneous resistance to this compound is low. Resistance is typically induced in the laboratory through continuous exposure to the drug over multiple passages.
Troubleshooting Experimental Setups
Q1: My this compound MIC values are consistently higher than expected. What could be the cause?
A1: This is a common issue related to the physicochemical properties of this compound. As a lipoglycopeptide, this compound is prone to binding to plastic surfaces, such as those of microtiter plates.[7][8] This binding can reduce the effective concentration of the drug in the test medium, leading to artificially inflated MIC values.
Solution: To mitigate this issue, it is recommended to supplement the broth medium with a surfactant, such as polysorbate-80 (Tween 80), at a final concentration of 0.002%.[8][9] The surfactant helps to prevent this compound from adhering to the plastic, ensuring that the true concentration of the drug is available to interact with the bacteria.
Q2: I am observing inconsistent results in my time-kill assays with this compound. What are the potential reasons?
A2: Inconsistent results in time-kill assays can stem from several factors:
-
Inoculum effect: The starting concentration of bacteria can influence the efficacy of this compound. Ensure that your inoculum is standardized for all experiments.
-
Growth phase of bacteria: this compound's bactericidal activity can be affected by the metabolic state of the bacteria. It is generally more effective against actively dividing cells.[10] Standardize the growth phase of the bacteria used in your assays.
-
Presence of surfactant: As with MIC testing, the absence of a surfactant like polysorbate-80 can lead to drug loss due to binding to the assay tubes, resulting in variability.[8]
-
Sampling and plating: Ensure that your sampling and plating techniques are consistent and accurate to avoid errors in colony counting.
Q3: When performing serial passage experiments to induce this compound resistance, my isolates are not showing a significant increase in MICs. What can I do?
A3:
-
Sub-inhibitory concentrations: Ensure that you are using appropriate sub-inhibitory concentrations of this compound for each passage. The concentration should be high enough to exert selective pressure but low enough to allow for bacterial growth.
-
Duration of the study: It may take a significant number of passages to select for resistant mutants. Consider extending the duration of your experiment.
-
Starting strain: The genetic background of the bacterial strain can influence its propensity to develop resistance. You may want to test multiple strains.
-
Verification of this compound concentration: Periodically verify the concentration of your this compound stock solution to ensure its stability.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: this compound MIC90 Values for Various Gram-Positive Organisms
| Organism | Vancomycin MIC90 (µg/mL) | This compound MIC90 (µg/mL) |
| Staphylococcus aureus | 1 | 0.06 |
| Coagulase-negative staphylococci | 2 | 0.06 |
| Beta-hemolytic streptococci | 0.5 | 0.12 |
| Viridans group streptococci | 1 | 0.06 |
| Enterococci | >16 | 0.06 |
| (Data sourced from a study of 26,993 Gram-positive organisms from U.S. and European hospitals)[9] |
Table 2: Minimal Biofilm Eradication Concentrations (MBECs) of this compound against Staphylococcus aureus
| S. aureus Strain | Planktonic MIC (µg/mL) | MBEC (µg/mL) |
| MSSA | 0.5 - 1 | 0.5 - 2 |
| MRSA | 0.5 - 2 | 1 - 4 |
| VRSA | 1 - 4 | 2 - 8 |
| (Data represents a range from various strains)[11] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent containing 0.002% polysorbate-80.
-
Prepare Media: Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate-80.
-
Prepare Inoculum: From an overnight culture on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10^8 CFU/mL. Dilute this suspension in the prepared CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the prepared CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Assay for this compound
-
Prepare Cultures: Grow bacteria in CAMHB to the mid-logarithmic phase.
-
Prepare Assay Tubes: In sterile tubes, prepare CAMHB with 0.002% polysorbate-80 containing this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without antibiotic.
-
Inoculation: Dilute the mid-log phase culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in the assay tubes.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto non-selective agar plates.
-
Colony Counting: After overnight incubation, count the colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Serial Passage Study for Resistance Selection
-
Baseline MIC: Determine the baseline MIC of this compound for the test organism.
-
Initial Passage: Inoculate the organism into broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Incubation: Incubate until visible growth is observed.
-
Subsequent Passages: From the tube with the highest concentration of this compound that shows growth, transfer an aliquot to a new series of tubes with fresh broth and increasing concentrations of this compound.
-
Repeat: Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed.
-
MIC Determination: After each passage, determine the MIC of the passaged isolate to monitor for changes in susceptibility.
-
Isolate Characterization: Once a resistant isolate is selected, it can be further characterized by whole-genome sequencing to identify potential resistance mutations.
Visualizations
References
- 1. The purine biosynthesis regulator PurR moonlights as a virulence regulator in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Multidrug Resistance during Staphylococcus aureus Infection Involves Mutation of the Essential Two Component Regulator WalKR | PLOS Pathogens [journals.plos.org]
- 3. The Increased Accumulation of Staphylococcus aureus Virulence Factors Is Maximized in a purR Mutant by the Increased Production of SarA and Decreased Production of Extracellular Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A defect in cell wall recycling confers antibiotic resistance and sensitivity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. liofilchem.net [liofilchem.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Use of In Vitro Vancomycin Testing Results To Predict Susceptibility to this compound, a New Long-Acting Lipoglycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Oritavancin Preclinical Dosage Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing oritavancin dosage in preclinical infection models.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) driver of this compound efficacy in preclinical models?
A1: In preclinical models, particularly the neutropenic murine thigh infection model, the peak plasma concentration (Cmax) of this compound is the PK/PD index that best correlates with its bactericidal activity.[1][2][3] This suggests that dosing strategies should aim for high Cmax concentrations to maximize efficacy.[1][2][3] The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is also considered an important parameter for its antibacterial activity.[4][5]
Q2: What are recommended starting doses for this compound in a neutropenic murine thigh infection model with Staphylococcus aureus?
A2: Based on published studies, a single intravenous dose of this compound between 0.5 mg/kg and 20 mg/kg has been evaluated.[1][2][3] A static dose (resulting in no net change in bacterial count after 24 hours) has been reported to be approximately 1.53 mg/kg.[1][2][3] The dose required to achieve 50% of the maximal bacterial killing (ED50) was found to be 0.95 mg/kg.[1][2][3] A maximal effect is typically observed at single doses exceeding 2 mg/kg.[1][2][3]
Q3: Is there a difference in efficacy between single high doses and fractionated lower doses of this compound?
A3: Yes, dose fractionation studies have indicated that single, larger doses of this compound exhibit greater bactericidal efficacy than the same total dose administered in multiple, smaller, divided doses over a 24-hour period.[1][2][3] This is consistent with Cmax being the primary driver of efficacy.
Q4: How does the route of administration affect this compound's pharmacokinetics in mice?
A4: Intravenous administration of this compound results in significantly higher plasma concentrations compared to subcutaneous administration.[1][2][3] Therefore, intravenous administration is the recommended route for efficacy studies in preclinical models to ensure optimal exposure.[1][2][3]
Q5: Does neutropenia or the presence of infection alter the pharmacokinetics of this compound in mice?
A5: Studies have shown that neither neutropenia nor the presence of a thigh infection significantly affects the plasma pharmacokinetics of this compound in the murine model.[1][2][3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in our in vivo model despite potent in vitro activity (low MIC).
-
Possible Cause 1: Suboptimal Dosing Regimen. As this compound's efficacy is driven by Cmax, a dosing regimen with frequent, smaller doses may not achieve the necessary peak concentration to exert its maximal bactericidal effect.
-
Possible Cause 2: Drug Adsorption to Labware. this compound has been reported to stick to vials and tubes, which can lead to an underestimation of its activity and the administration of a lower-than-intended dose.[6][7]
-
Troubleshooting Step: Use low-binding labware (e.g., siliconized or polypropylene tubes) for the preparation and administration of this compound solutions. It is also advisable to perform quality control checks to ensure the concentration of the dosing solution is accurate.
-
-
Possible Cause 3: High Protein Binding. this compound is highly protein-bound (approximately 85% in human plasma).[1] While the free (unbound) drug concentration is the active component, high protein binding can affect drug distribution and availability at the site of infection.
-
Troubleshooting Step: While direct measurement of free drug concentrations in preclinical models can be challenging, consider this factor when interpreting results. The reported efficacious doses in preclinical models already account for protein binding.
-
Issue 2: High variability in bacterial counts between animals within the same treatment group.
-
Possible Cause 1: Inconsistent Inoculum Size. Variation in the initial bacterial load can lead to significant differences in treatment outcomes.
-
Troubleshooting Step: Standardize the inoculum preparation and injection procedure to ensure each animal receives a consistent number of colony-forming units (CFUs). Perform viable counts of the inoculum for each experiment to confirm consistency.
-
-
Possible Cause 2: Inaccurate Drug Administration. Intravenous injections in mice require technical skill, and incomplete or improperly administered doses can lead to variable drug exposure.
-
Troubleshooting Step: Ensure that personnel are adequately trained in intravenous administration techniques in mice. Consider using a catheter for more reliable delivery, especially for larger volume injections.
-
Quantitative Data Summary
Table 1: Single-Dose Pharmacokinetics of this compound in Neutropenic Mice
| Dose (mg/kg, IV) | Peak Plasma Concentration (Cmax; µg/mL) |
| 0.5 | 7.27 |
| 1 | 12.56 |
| 5 | 69.29 |
| 20 | 228.83 |
Data from Boylan et al. (2003) in a neutropenic-mouse thigh model of Staphylococcus aureus infection.[1][2][3]
Table 2: Efficacious Doses of this compound against S. aureus in the Neutropenic Murine Thigh Model
| Efficacy Parameter | Dose (mg/kg, IV) | Standard Error |
| Stasis Dose | 1.53 | 0.35 |
| ED50 (50% of maximal killing) | 0.95 | 0.20 |
Data from Boylan et al. (2003).[1][2]
Experimental Protocols
Key Experiment: Neutropenic Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.
1. Induction of Neutropenia:
- Mice (e.g., specific-pathogen-free, female ICR/Swiss mice, 20-22g) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- A typical regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection. This leads to profound neutropenia (<100 neutrophils/mm³) at the time of infection.
2. Inoculum Preparation:
- The challenge organism (e.g., S. aureus) is grown overnight on an appropriate agar medium (e.g., Tryptic Soy Agar).
- Colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) and grown to a logarithmic phase.
- The bacterial suspension is then washed and diluted in sterile saline to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).
3. Infection:
- Mice are anesthetized.
- A 0.1 mL volume of the prepared bacterial inoculum is injected into the thigh muscle of each mouse.
4. Drug Administration:
- This compound is typically administered intravenously (IV) via the lateral tail vein.
- Treatment is initiated at a specified time post-infection (e.g., 2 hours).
5. Efficacy Assessment:
- At the end of the treatment period (e.g., 24 hours post-treatment initiation), mice are euthanized.
- The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile diluent (e.g., saline).
- Serial dilutions of the homogenate are plated onto appropriate agar plates.
- Plates are incubated, and the number of CFUs is determined.
- The efficacy of the treatment is expressed as the change in log10 CFU per thigh compared to untreated controls.
Visualizations
Caption: Workflow for a neutropenic murine thigh infection model.
Caption: this compound PK/PD parameter relationships in preclinical models.
References
- 1. Pharmacodynamics of this compound (LY333328) in a Neutropenic-Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of this compound (LY333328) in a neutropenic-mouse thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A Two-Dose this compound Regimen Using Pharmacokinetic Estimation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo activity of this compound in animal infection models and rationale for a new dosing regimen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting Oritavancin stability and activity in laboratory settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oritavancin in a laboratory setting.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values or apparent low potency of this compound in in-vitro susceptibility testing.
-
Possible Cause: this compound is known to bind to plastic surfaces, such as those of microtiter plates, which can lead to a significant reduction in the effective concentration of the drug in the assay medium.[1][2][3] This binding is rapid and can result in the recovery of as little as 9% of the drug from the broth after 1 hour.[1][3]
-
Solution: To prevent the loss of this compound due to binding to plastic labware, it is essential to include 0.002% Polysorbate 80 in the broth medium.[1][2][3] The addition of Polysorbate 80 has been shown to result in nearly complete recovery of this compound (88% ± 8% at 24 h).[1] This should be incorporated during the dissolution of the this compound powder and in all subsequent dilution steps of the broth microdilution method.[1]
Issue 2: Precipitation or cloudiness observed when preparing this compound solutions.
-
Possible Cause: this compound is incompatible with normal saline (0.9% sodium chloride) and solutions with a basic or neutral pH.[4][5][6] Using these as diluents will cause the drug to precipitate.
-
Solution: this compound should be reconstituted with sterile water for injection (WFI).[4][7] For further dilution, ONLY 5% dextrose in sterile water (D5W) should be used.[4][5][7] Ensure that all labware is free of any residual saline. If the same intravenous line is used for sequential infusions, it must be flushed with D5W before and after this compound administration.[4][5]
Issue 3: Inconsistent or unexpected results in coagulation assays performed on plasma samples containing this compound.
-
Possible Cause: this compound can interfere with phospholipid-dependent coagulation tests, leading to artificially prolonged results.[8][9][10][11] This is due to this compound binding to the phospholipid reagents used in these assays.[6]
-
Solution: Be aware of the potential for interference. The effects are transient, but can last for a significant period after administration.[8][9][10] For patients requiring monitoring of coagulation parameters, consider using non-phospholipid dependent assays, such as a chromogenic Factor Xa assay.[6][8][11]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing this compound solutions for laboratory experiments?
A1: To prepare this compound solutions, reconstitute the lyophilized powder with sterile water for injection (WFI) to a concentration of 10 mg/mL.[4][7] For subsequent dilutions, use only 5% dextrose in sterile water (D5W).[4][5][7] For in-vitro susceptibility testing, it is crucial to add 0.002% Polysorbate 80 to the broth medium to prevent binding to plastic surfaces.[1][2][3]
Q2: What are the storage and stability guidelines for this compound solutions?
A2: this compound vials should be stored at 20°C to 25°C (68°F to 77°F).[4] Once reconstituted and diluted in D5W, the solution is stable for up to 6 hours at room temperature or up to 12 hours when refrigerated at 2 to 8°C (36 to 46°F).[4][5][12] The combined storage time of the reconstituted solution in the vial and the diluted solution in the infusion bag, along with the infusion time, should not exceed these limits.[4][12]
Q3: Why is Polysorbate 80 necessary for in-vitro testing of this compound?
A3: this compound, being a lipoglycopeptide, has a high propensity to bind to plastic surfaces commonly used in laboratory assays, such as polystyrene microtiter plates.[1][2] This binding leads to a significant loss of the drug from the test medium, resulting in an underestimation of its true potency.[1][3] The addition of 0.002% Polysorbate 80 acts as a surfactant, preventing this non-specific binding and ensuring that the intended concentration of this compound is available to interact with the bacteria.[1][2][3]
Q4: Can this compound be used in combination with other antimicrobial agents?
A4: Yes, in-vitro studies have shown that this compound can act synergistically with other antimicrobial agents. For instance, synergistic activity has been observed with gentamicin, moxifloxacin, and rifampin against methicillin-susceptible Staphylococcus aureus (MSSA).[13] Synergy has also been reported with gentamicin or linezolid against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), and with rifampin against VRSA.[13] Additionally, a combination of this compound and fosfomycin has shown synergism against vancomycin-resistant Enterococcus faecium (VRE).[14]
Data Presentation
Table 1: Effect of Polysorbate 80 on this compound Recovery from Polystyrene Microtiter Plates
| Time | This compound Concentration | Polysorbate 80 (0.002%) | Mean Recovery (%)[1] |
| 1 h | 1 µg/mL | Absent | 9 ± 1 |
| 24 h | 1 µg/mL | Present | 88 ± 8 |
Table 2: Impact of Polysorbate 80 on this compound MIC90 Values
| Organism | Medium Component | Polysorbate 80 (0.002%) | MIC90 Reduction[2] |
| Enterococci | None | Present | 16- to 32-fold |
| Staphylococci | None | Present | 16- to 32-fold |
| Streptococci | 2% lysed horse blood | Present | No change |
Table 3: Interference of this compound with Coagulation Tests
| Coagulation Test | Maximum Time to Resolution of Interference[8][9][10] |
| Activated Partial Thromboplastin Time (aPTT) | 120 hours |
| Prothrombin Time (PT) / International Normalized Ratio (INR) | 12 hours |
| Dilute Russell Viper Venom Time (DRVVT) | 72 hours |
| Activated Clotting Time (ACT) | 24 hours |
| Silica Clotting Time (SCT) | 18 hours |
| D-dimer | 72 hours |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute this compound lyophilized powder with sterile water for injection to a concentration of 10 mg/mL.
-
Further dilute the stock solution in 5% dextrose in sterile water (D5W) to the desired starting concentration for the assay.
-
-
Preparation of Test Medium:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Aseptically add Polysorbate 80 to the CAMHB to a final concentration of 0.002%. Ensure thorough mixing.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the this compound working solution in the CAMHB containing 0.002% Polysorbate 80 in a 96-well polystyrene microtiter plate.
-
Prepare a standardized bacterial inoculum as per CLSI guidelines.
-
Inoculate each well of the microtiter plate with the bacterial suspension to achieve the recommended final concentration.
-
Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Mandatory Visualization
Caption: this compound's multifaceted mechanism of action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Effect of Polysorbate 80 on this compound Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effect of polysorbate 80 on this compound binding to plastic surfaces: implications for susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Orbactiv Dosage Guide - Drugs.com [drugs.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on Coagulation Tests in the Clinical Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Coagulation Tests in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orbactiv.com [orbactiv.com]
- 13. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Studies of this compound and Fosfomycin Synergism against Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Oritavancin time-kill assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Oritavancin time-kill assays. Our goal is to help you address variability in your experimental results and ensure accurate and reproducible data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound time-kill experiments in a question-and-answer format.
Question: Why am I seeing lower than expected or no this compound activity against susceptible organisms?
Answer: This is a common issue that can arise from several factors related to the physicochemical properties of this compound and the assay setup.
-
Adsorption to Plastics: this compound is a lipoglycopeptide that can bind to plastic surfaces of labware, such as microtiter plates and tubes. This binding reduces the effective concentration of the drug in the broth, leading to diminished antimicrobial activity. In the absence of a surfactant like polysorbate 80, as little as 9% of the initial this compound concentration may be recoverable from the broth after just one hour.[1][2][3]
-
Absence of Polysorbate 80 (P-80): The inclusion of 0.002% polysorbate 80 in the assay medium is crucial to prevent this compound from binding to plastic surfaces.[1][2][3][4][5] The presence of P-80 can result in a 16- to 32-fold decrease in the minimum inhibitory concentration (MIC) for staphylococci and enterococci.[1][2]
-
Inoculum Preparation: The growth phase of the bacterial inoculum can significantly impact susceptibility. This compound demonstrates rapid bactericidal activity against exponentially growing cells.[6][7] While it does have activity against stationary-phase bacteria, the rate of killing may be reduced.[7] Ensure your inoculum is in the logarithmic growth phase as specified in the protocol.
Question: My time-kill assay results are inconsistent between experiments. What could be the cause of this variability?
Answer: In addition to the factors mentioned above, several other variables can contribute to a lack of reproducibility.
-
Inoculum Density: The starting inoculum concentration is a critical parameter. Minor variations in the initial colony-forming units (CFU)/mL can lead to significant differences in the time-kill kinetics. It is essential to standardize the inoculum preparation to achieve a consistent starting density, typically around 5 x 10^5 CFU/mL.[8]
-
Serum Protein Binding: this compound is highly protein-bound (85-90%), primarily to human serum albumin (HSA).[9][10][11][12] If your assay medium is supplemented with serum or albumin, the free fraction of this compound available for antimicrobial activity will be reduced. This can lead to an apparent decrease in potency compared to assays performed in standard broth. While this compound retains activity in the presence of HSA, its MIC can increase.[9]
-
Incomplete Neutralization: At each time point, it is crucial to effectively neutralize the activity of this compound in the sample before plating to enumerate surviving bacteria. Inadequate neutralization will result in continued killing on the agar plate, leading to an overestimation of the drug's bactericidal activity.
Question: I am observing paradoxical effects, such as less killing at higher this compound concentrations. Why is this happening?
Answer: While less common, paradoxical effects can be observed in time-kill assays.
-
Drug Precipitation: At very high concentrations, some antimicrobial agents can precipitate out of solution, reducing their effective concentration. Ensure that the concentrations of this compound used are within its solubility limits in the test medium.
-
Complex Interactions: The complex mechanisms of action of this compound, which include inhibition of transglycosylation and transpeptidation as well as disruption of bacterial membrane integrity, could potentially lead to complex dose-response relationships under certain conditions.[13][14]
Frequently Asked Questions (FAQs)
What is the recommended concentration of polysorbate 80 to use in this compound time-kill assays?
The recommended concentration is 0.002%.[1][2][3][4][8][15] This concentration has been shown to be effective in preventing the adsorption of this compound to plastic surfaces without significantly affecting the growth of the bacteria or the activity of comparator agents.[8]
How does serum in the media affect this compound's activity?
This compound is approximately 85-90% bound to serum proteins.[9][11][12] This binding is primarily to albumin.[9] Protein binding reduces the concentration of free, active drug. Consequently, the presence of serum or albumin in the test medium can lead to an increase in the MIC of this compound.[9] However, even in the presence of physiological concentrations of human serum albumin, this compound retains its bactericidal activity.[9]
What is the expected killing kinetics of this compound?
This compound exhibits rapid, concentration-dependent bactericidal activity against a wide range of Gram-positive bacteria.[4][11][13][15] Against susceptible strains like Staphylococcus aureus (including MRSA and VRSA), a ≥3 log10 reduction in CFU/mL can be observed within 1 hour at concentrations approximating the free peak plasma concentration (fCmax).[4][15]
Can I use this compound in combination with other antibiotics in my time-kill assays?
Yes, this compound has been studied in combination with other antimicrobial agents. Synergistic effects have been observed with gentamicin and linezolid against certain strains of S. aureus.[8][16] When conducting combination studies, it is crucial to include appropriate controls for each drug alone.
Data Presentation
Table 1: Effect of Polysorbate 80 on this compound Recovery and MIC
| Parameter | Without Polysorbate 80 (0.002%) | With Polysorbate 80 (0.002%) | Reference(s) |
| [¹⁴C]this compound Recovery at 1 hour (1 µg/mL) | 9% | 80-100% (at 24 hours) | [1][2][3] |
| This compound MIC⁹⁰ for S. aureus | 16- to 32-fold higher | Baseline | [1][2] |
| This compound MIC⁹⁰ for Coagulase-negative staphylococci | 16-fold higher | Baseline | [1][2] |
| This compound MIC⁹⁰ for E. faecalis and E. faecium | 16-fold higher | Baseline | [1][2] |
Table 2: this compound Serum Protein Binding
| Species | Protein Binding (%) | Reference(s) |
| Human | 81.9% - 90% | [9][10][11][12][17] |
| Dog | 87.1% | [10][17] |
| Rat | >80% | [17] |
| Mouse | Similar to human | [12][17] |
Experimental Protocols
Detailed Methodology for this compound Time-Kill Assay
This protocol is a general guideline. Specific parameters may need to be optimized for your particular bacterial strains and experimental objectives.
-
Preparation of Media and Reagents:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of this compound. The solvent and diluent should contain 0.002% polysorbate 80 to prevent drug adsorption.[4][5]
-
Prepare a 0.002% polysorbate 80 solution in sterile water for use in control experiments.
-
Prepare a neutralizing broth if necessary to inactivate the antimicrobial agent at the time of sampling.
-
-
Inoculum Preparation:
-
From an overnight culture on an appropriate agar plate, select 3-5 colonies and inoculate them into CAMHB.
-
Incubate the culture at 35-37°C with agitation until it reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.3).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[8]
-
-
Assay Setup:
-
In sterile tubes or flasks, add the appropriate volume of CAMHB (containing 0.002% polysorbate 80).
-
Add this compound to achieve the desired final concentrations. Include a growth control tube without any antibiotic.
-
Add the prepared bacterial inoculum to all tubes.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35-37°C with agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the collected samples in neutralizing broth or sterile saline.
-
-
Enumeration of Viable Bacteria:
-
Plate the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualization
Caption: Workflow for a standard this compound time-kill assay.
Caption: Troubleshooting logic for this compound time-kill assay variability.
References
- 1. Effect of Polysorbate 80 on this compound Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of polysorbate 80 on this compound binding to plastic surfaces: implications for susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative In Vitro Activities of this compound, Dalbavancin, and Vancomycin against Methicillin-Resistant Staphylococcus aureus Isolates in a Nondividing State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of this compound in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment of this compound serum protein binding across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of this compound (LY333328) in a Neutropenic-Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. Time-kill kinetics of this compound and comparator agents against Staphylococcus aureus, Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Assessment of this compound Serum Protein Binding across Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Oritavancin vs. Vancomycin: A Comparative Efficacy Guide Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of oritavancin and vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both healthcare and community settings. The following sections detail clinical trial outcomes, in vitro activity, and the fundamental mechanisms of action, supported by experimental data and protocols.
Executive Summary
This compound, a lipoglycopeptide, demonstrates non-inferiority to the glycopeptide vancomycin in treating acute bacterial skin and skin structure infections (ABSSSI) caused by Gram-positive pathogens, including MRSA. A key advantage of this compound is its extended half-life, allowing for a single-dose administration, which contrasts with the multiple-dose regimen required for vancomycin. In vitro studies further highlight this compound's potent and rapid bactericidal activity against a broad range of Gram-positive bacteria, including strains with reduced susceptibility to vancomycin.
Clinical Efficacy: The SOLO Trials
The pivotal evidence for this compound's clinical efficacy comes from the identical, Phase 3, multicenter, randomized, double-blind SOLO I and SOLO II trials. These studies compared a single 1200 mg intravenous (IV) dose of this compound to a 7- to 10-day course of IV vancomycin for the treatment of ABSSSI in adults.
Table 1: Clinical Outcomes from the Pooled SOLO I & SOLO II Trials (Modified Intent-to-Treat Population)
| Efficacy Endpoint | This compound (n=978) | Vancomycin (n=981) | Difference (95% CI) |
| Primary Composite Endpoint at 48-72h ¹ | 80.1% | 77.5% | 2.9% (-2.8 to 8.5) |
| Investigator-Assessed Clinical Cure at PTE ² | 83.4% | 80.5% | 2.9% (-2.4 to 8.3) |
| ≥20% Reduction in Lesion Area at 48-72h | 87.0% | 83.8% | 3.2% (-1.7 to 8.2) |
| Clinical Cure in Patients with MRSA at PTE | 80.8% | 77.6% | 3.2% (-4.0 to 10.5) |
¹ Cessation of lesion spread, absence of fever, and no rescue antibiotic required. ² Post-Therapy Evaluation (Day 14-24). Data sourced from pooled analyses of the SOLO trials.[1][2][3][4][5]
In Vitro Activity
This compound consistently demonstrates potent in vitro activity against MRSA, including strains with reduced susceptibility to vancomycin.
Table 2: Comparative In Vitro Activity (MIC) Against S. aureus
| Organism | This compound MIC₅₀/₉₀ (µg/mL) | Vancomycin MIC₅₀/₉₀ (µg/mL) |
| Methicillin-resistant S. aureus (MRSA) | 0.045 / 0.120 | 1 / 1 |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. Data represents a compilation from multiple surveillance studies.[4]
Experimental Protocols
SOLO I and SOLO II Clinical Trial Protocol
The SOLO trials were designed as identical, Phase 3, multicenter, randomized, double-blind, non-inferiority studies.[1][2][6][7][8]
-
Patient Population: Adults with ABSSSI (cellulitis, major cutaneous abscess, or wound infection) with a lesion size of at least 75 cm², suspected or confirmed to be caused by a Gram-positive pathogen, and requiring at least 7 days of IV antibiotic therapy.[1]
-
Treatment Arms:
-
Primary Efficacy Endpoint: A composite of the cessation of spread or a reduction in the size of the baseline lesion, the absence of fever, and no requirement for rescue antibiotics at 48 to 72 hours after the initiation of therapy.[2][6]
-
Secondary Efficacy Endpoints: Investigator-assessed clinical cure at the post-therapy evaluation (7 to 14 days after the end of treatment) and the proportion of patients with a ≥20% reduction in lesion area at 48 to 72 hours.[2][6]
Diagram 1: Simplified workflow of the SOLO I and II clinical trials.
In Vitro Susceptibility Testing Protocol
-
Methodology: Minimum Inhibitory Concentrations (MICs) are determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3][9][10][11][12]
-
Procedure:
-
A standardized inoculum of the MRSA isolate is prepared.
-
The inoculum is added to a series of microtiter wells containing two-fold serial dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth.
-
For this compound testing, 0.002% polysorbate-80 is included in the broth to prevent drug binding to the plastic surfaces.[13]
-
Plates are incubated at 35°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Time-Kill Assay Protocol
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Procedure:
-
MRSA isolates are grown to the logarithmic phase of growth in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).[13]
-
The bacterial culture is diluted to a standardized starting inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]
-
The antimicrobial agent is added at a specified concentration (e.g., approximating the free peak plasma concentration).
-
The cultures are incubated at 37°C with shaking.
-
Aliquots are removed at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[11]
-
Mechanism of Action
This compound and vancomycin are both glycopeptide antibiotics that inhibit bacterial cell wall synthesis, but this compound possesses additional mechanisms of action.
-
Vancomycin: Primarily acts by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, which inhibits the transglycosylation step of cell wall synthesis.[1][6]
-
This compound:
-
Inhibition of Transglycosylation: Similar to vancomycin, it binds to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][6]
-
Inhibition of Transpeptidation: It can also bind to the pentaglycyl bridging segment in the peptidoglycan of some Gram-positive bacteria, a mechanism distinct from vancomycin.[1][6]
-
Cell Membrane Disruption: The lipophilic side chain of this compound anchors the molecule to the bacterial cell membrane, causing depolarization, permeabilization, and rapid, concentration-dependent cell death.[1][6] This mechanism is not shared by vancomycin.[6]
-
Diagram 2: Comparison of the mechanisms of action of this compound and vancomycin.
Conclusion
This compound is a potent antimicrobial agent with a multifaceted mechanism of action that translates to rapid bactericidal activity against MRSA. Clinical trial data have established its non-inferiority to vancomycin for the treatment of ABSSSI, with the significant practical advantage of a single-dose regimen. For researchers and drug development professionals, this compound represents a valuable therapeutic option in the management of serious Gram-positive infections, particularly in the context of rising antimicrobial resistance.
References
- 1. Single-Dose this compound Treatment of Acute Bacterial Skin and Skin Structure Infections: SOLO Trial Efficacy by Eron Severity and Management Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1331: The SOLO Studies: A Single-Dose of this compound (ORI) Compared to 7-10 Days of Vancomycin (VAN) in the Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. SOLO I and SOLO II Study Designs [kimyrsa.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 8. goums.ac.ir [goums.ac.ir]
- 9. en.iacld.com [en.iacld.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of this compound in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-kill kinetics of this compound and comparator agents against Staphylococcus aureus, Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Oritavancin Demonstrates Superior Bactericidal Activity Against Non-Dividing Staphylococcus aureus Compared to Dalbavancin
A comprehensive analysis of experimental data reveals that oritavancin exhibits potent, concentration-dependent bactericidal activity against non-dividing, stationary-phase Staphylococcus aureus, a characteristic not observed with dalbavancin. This distinction is primarily attributed to their different mechanisms of action, with this compound's ability to disrupt bacterial cell membrane integrity proving effective against these metabolically quiescent bacteria.
For researchers and drug development professionals engaged in the challenge of treating persistent bacterial infections, understanding an antibiotic's efficacy against non-replicating bacteria is critical. These "persister" cells are often responsible for the recalcitrance of chronic infections and biofilm-associated illnesses. In a head-to-head comparison, this compound, a lipoglycopeptide antibiotic, shows a clear advantage over dalbavancin, another long-acting lipoglycopeptide, in eradicating these dormant forms of S. aureus.
Comparative Efficacy: A Quantitative Look
Experimental data from time-kill assays highlight the superior bactericidal nature of this compound against stationary-phase S. aureus. In contrast, dalbavancin's activity is significantly diminished when bacteria are not actively dividing.
| Parameter | This compound | Dalbavancin | Vancomycin | Reference |
| Bactericidal Activity vs. Non-Dividing MRSA | Yes | No | No | [1] |
| Log10 CFU/mL Reduction (24h, Non-Dividing MRSA) | 3.7 - 4.8 | Minimal to no reduction | Minimal to no reduction | [1] |
| Activity vs. Stationary-Phase MSSA, MRSA, VRSA | Concentration-dependent killing | Not reported to be bactericidal | Attenuated killing | [2] |
MRSA: Methicillin-resistant Staphylococcus aureus, MSSA: Methicillin-susceptible Staphylococcus aureus, VRSA: Vancomycin-resistant Staphylococcus aureus, CFU: Colony Forming Units.
Mechanisms of Action: The Decisive Factor
The divergence in efficacy against non-dividing S. aureus is rooted in the distinct mechanisms by which these two lipoglycopeptides function.
Dalbavancin primarily acts by inhibiting bacterial cell wall synthesis.[3][4] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[3][4] This mechanism is highly effective against actively replicating bacteria that are continuously synthesizing new cell wall material. However, in non-dividing, stationary-phase cells, where cell wall synthesis is minimal, the target of dalbavancin is less available, leading to a significant reduction in its bactericidal effect.
This compound , on the other hand, possesses a multi-faceted mechanism of action.[5][6] In addition to inhibiting cell wall synthesis (both transglycosylation and transpeptidation), it has a unique ability to interact with and disrupt the bacterial cell membrane.[5][6][7] This is facilitated by its hydrophobic 4'-chlorobiphenylmethyl side chain, which anchors the molecule to the cell membrane, causing depolarization, increased permeability, and ultimately, cell death.[5][7] This membrane-disrupting activity is independent of the bacterial replication state, allowing this compound to effectively kill both growing and non-growing S. aureus.[1][8]
Experimental Protocols
The assessment of bactericidal activity against non-dividing S. aureus typically involves time-kill assays performed on stationary-phase cultures.
Preparation of Non-Dividing (Stationary-Phase) S. aureus
-
Bacterial Growth: S. aureus strains (e.g., MRSA, MSSA) are cultured in a nutrient-rich broth, such as cation-adjusted Mueller-Hinton broth (CAMHB).
-
Induction of Stationary Phase: The cultures are incubated, typically for 18-24 hours, until they reach the stationary phase of growth. This state can be confirmed by stable optical density readings over time. To mimic nutrient-depleted conditions found in some persistent infection sites, bacteria can be harvested, washed, and resuspended in a nutrient-limited medium like phosphate-buffered saline (PBS) or depleted CAMHB.[2]
Time-Kill Assay
-
Inoculum Preparation: The stationary-phase culture is diluted to a standardized starting concentration (e.g., 107 to 108 CFU/mL) in the appropriate test medium (e.g., nutrient-depleted CAMHB).
-
Antibiotic Exposure: this compound, dalbavancin, and control antibiotics (like vancomycin) are added at various concentrations, often reflecting clinically relevant levels (e.g., multiples of the minimum inhibitory concentration [MIC] or simulated free peak plasma concentrations [fCmax]).
-
Sampling and Viability Assessment: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each test condition.
-
Serial Dilution and Plating: The samples are serially diluted to neutralize the antibiotic and then plated on nutrient agar.
-
Enumeration: After incubation, the number of colonies is counted to determine the viable bacterial concentration (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 3. Dalbavancin - Wikipedia [en.wikipedia.org]
- 4. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. This compound Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
Synergistic Potential of Oritavancin in Combination Therapy: A Comparative Analysis with Gentamicin and Linezolid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic activity of oritavancin when combined with gentamicin and linezolid against challenging Gram-positive pathogens. The following sections detail the experimental data and protocols that underpin these findings.
This compound, a lipoglycopeptide antibiotic, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its unique triple mechanism of action, which involves the inhibition of transglycosylation and transpeptidation in cell wall synthesis, as well as disruption of the bacterial cell membrane integrity, contributes to its efficacy.[1][2] Emerging research has highlighted the potential for synergistic activity when this compound is combined with other antimicrobial agents, such as gentamicin and linezolid, offering promising avenues for combating difficult-to-treat infections.[3][4]
Comparative In Vitro Synergistic Activity
In vitro studies, primarily employing time-kill assays, have consistently demonstrated the synergistic potential of this compound in combination with both gentamicin and linezolid against various phenotypes of S. aureus. Synergy is typically defined as a ≥2-log₁₀ CFU/mL reduction in bacterial count by the combination compared to the most active single agent at 24 hours.[3][5]
The combination of this compound with gentamicin has shown synergy against the majority of tested vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains.[4][6] Similarly, the this compound-linezolid combination has exhibited synergy against all tested VISA and hVISA strains.[6] Notably, for some strains, synergy with gentamicin required concentrations of the aminoglycoside that may be higher than what is clinically achievable.[6]
Against enterococci, the synergistic activity of this compound with gentamicin has been observed in strains that do not exhibit high-level aminoglycoside resistance.[7] However, for many VRE strains, other combinations have not consistently shown synergy, and in some instances, antagonism has been reported.[7]
The following table summarizes the key findings from in vitro synergy studies:
| Pathogen | Combination | Key Findings | Citation |
| Methicillin-Susceptible S. aureus (MSSA) | This compound + Gentamicin | Synergistic activity observed in time-kill studies. | [3] |
| Vancomycin-Intermediate S. aureus (VISA) | This compound + Gentamicin | Synergy observed against most strains tested. | [4][6] |
| Vancomycin-Intermediate S. aureus (VISA) | This compound + Linezolid | Synergy observed against all tested strains. | [3][6] |
| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | This compound + Gentamicin | Synergy observed against most strains tested. | [4][6] |
| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | This compound + Linezolid | Synergy observed against all tested strains. | [6] |
| Vancomycin-Resistant S. aureus (VRSA) | This compound + Gentamicin | Synergistic activity observed in time-kill studies. | [3] |
| Vancomycin-Resistant S. aureus (VRSA) | This compound + Linezolid | Synergistic activity observed in time-kill studies. | [3] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | This compound + Gentamicin | Synergy observed against strains without high-level aminoglycoside resistance. | [7] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | This compound + Linezolid | No significant synergy was observed in the tested strains. | [7] |
| Prosthetic Joint Infection-associated MRSA Biofilms | This compound + Gentamicin | Synergy observed against 35% of isolates. | [8][9] |
| Prosthetic Joint Infection-associated MRSA Biofilms | This compound + Linezolid | Limited data available, but studies with other agents show promise for combination therapy against biofilms. | [8] |
Experimental Protocols
The assessment of synergistic activity is primarily conducted through standardized in vitro methods. The following provides a detailed overview of a typical time-kill assay protocol.
Time-Kill Assay Protocol
1. Bacterial Strains and Culture Conditions:
-
Clinically relevant isolates of S. aureus (including MSSA, MRSA, VISA, hVISA, and VRSA) and Enterococcus species are selected.
-
Bacteria are cultured on appropriate agar plates, and colonies are used to inoculate cation-adjusted Mueller-Hinton broth (CAMHB). For experiments involving this compound, the broth is supplemented with 0.002% polysorbate-80 to prevent drug binding to plastic surfaces.[10]
-
Cultures are incubated to reach the exponential growth phase.
2. Antimicrobial Agents:
-
Stock solutions of this compound, gentamicin, and linezolid are prepared according to the manufacturer's instructions.
-
Serial dilutions are made to achieve the desired concentrations for the assay.
3. Assay Setup:
-
The bacterial suspension is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[10]
-
The bacterial suspension is challenged with the antimicrobial agents alone and in combination at various concentrations, often based on the minimum inhibitory concentration (MIC) of each drug (e.g., 0.25x MIC, 0.5x MIC, 1x MIC).[5][7]
-
A growth control tube containing only the bacterial suspension is included.
4. Incubation and Sampling:
-
The test tubes are incubated at 37°C with shaking.
-
Aliquots are removed at specified time points (e.g., 0, 3, 6, 12, and 24 hours) for viable bacterial cell counting.[6]
5. Viability Enumeration:
-
The collected aliquots are serially diluted in saline.
-
A specific volume of each dilution is plated onto appropriate agar plates.
-
The plates are incubated, and the resulting colonies are counted to determine the CFU/mL. The limit of detection is typically around 200 CFU/mL.[3]
6. Data Interpretation:
-
Synergy: Defined as a ≥2-log₁₀ CFU/mL decrease in the bacterial count with the combination compared to the most active single agent at a specific time point (usually 24 hours).[3][5]
-
Bactericidal Activity: Defined as a ≥3-log₁₀ CFU/mL reduction from the initial inoculum.[3]
-
Antagonism: Defined as a ≥2-log₁₀ CFU/mL increase in the bacterial count with the combination compared to the most active single agent.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow of a time-kill assay and the proposed mechanism of synergistic action.
Caption: Workflow of a time-kill assay for synergy testing.
Caption: Proposed mechanism of this compound synergy.
Conclusion
The combination of this compound with gentamicin or linezolid presents a promising strategy to enhance antimicrobial efficacy against challenging Gram-positive pathogens, including resistant strains of S. aureus. The synergistic interactions observed in vitro suggest that these combinations could potentially lead to improved clinical outcomes. However, further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic benefits and optimal dosing regimens for these combination therapies. The provided experimental protocols and conceptual diagrams offer a framework for future investigations in this critical area of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Antistaphylococcal activity of this compound and its synergistic effect in combination with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Combinations with β-Lactams against Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of this compound alone or in combination against vancomycin-susceptible and -resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of this compound in the Treatment of Infective Endocarditis, Catheter- or Device-Related Infections, Bloodstream Infections, and Bone and Prosthetic Joint Infections in Humans: Narrative Review and Possible Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of this compound in combination with rifampin or gentamicin against prosthetic joint infection-associated methicillin-resistant Staphylococcus epidermidis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antistaphylococcal Activity of this compound and Its Synergistic Effect in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Oritavancin and Telavancin: A Head-to-Head Comparison for Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent lipoglycopeptide antibiotics, Oritavancin and Telavancin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on their mechanisms of action, in vitro activity, pharmacokinetic profiles, and clinical safety to inform research and development decisions.
Mechanism of Action
Both this compound and Telavancin are semisynthetic derivatives of vancomycin and share a foundational mechanism of inhibiting bacterial cell wall synthesis.[1][2][3] However, structural modifications grant them distinct and additional mechanisms that enhance their antibacterial activity, particularly against resistant Gram-positive pathogens.[2][3]
Telavancin exerts its bactericidal effect through a dual mechanism of action.[1][4][5] It inhibits the transglycosylation (polymerization) and transpeptidation (cross-linking) steps of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the cell wall precursors.[4][6] Additionally, its lipophilic side chain anchors the molecule to the bacterial cell membrane, causing rapid depolarization and increased permeability, which contributes to its potent and rapid bactericidal activity.[4][6]
This compound possesses a multi-faceted mechanism of action, targeting bacterial growth through at least three distinct pathways.[7][8][9] Like other glycopeptides, it inhibits the transglycosylation step of cell wall synthesis.[7][9][10] It also uniquely inhibits the transpeptidation (cross-linking) step by binding to the pentaglycyl bridging segment of peptidoglycan precursors.[7][9] Finally, its characteristic hydrophobic 4'-chlorobiphenylmethyl group interacts with and disrupts the integrity of the bacterial cell membrane, leading to depolarization, permeabilization, and rapid cell death.[8][9][11] This multi-target action contributes to its activity against vancomycin-resistant strains.[9]
In Vitro Activity
This compound and Telavancin both demonstrate potent in vitro activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][11][12] Notably, this compound often exhibits lower minimum inhibitory concentrations (MICs) and retains activity against certain vancomycin-resistant strains where Telavancin's activity is limited.[2]
| Organism | This compound MIC90 (µg/mL) | Telavancin MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.12 | ≤0.03 |
| Staphylococcus aureus (MRSA) | 0.12 | ≤0.03 |
| Staphylococcus epidermidis | 0.12 | ≤0.03 |
| Enterococcus faecalis (VSE) | 0.06 | 0.25 |
| Enterococcus faecium (VSE) | 0.12 | N/A |
| Enterococcus faecalis (VanA VRE) | 1 | >4 |
| Enterococcus faecium (VanA VRE) | 0.25 | >4 |
| Streptococcus pyogenes | 0.12 | ≤0.12 |
| Streptococcus agalactiae | 0.12 | ≤0.12 |
| Streptococcus pneumoniae | 0.008-1 | N/A |
| Vancomycin-Intermediate S. aureus (VISA) | Active | Active |
| Vancomycin-Resistant S. aureus (VRSA) | Active | Poor Activity |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The comparative in vitro activity data presented is primarily derived from antimicrobial susceptibility testing performed via the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
General Protocol:
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar media for 18-24 hours to ensure purity and viability.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: this compound and Telavancin are prepared in two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates.
-
Inoculation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
References
- 1. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New lipoglycopeptides: a comparative review of dalbavancin, this compound and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Telavancin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative In Vitro Activity of New Lipoglycopeptides and Vancomycin Against Ocular Staphylococci and Their Toxicity on the Human Corneal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparative in vitro activity profile of this compound against recent gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comparative Review of the Pharmacology of Dalbavancin and this compound for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
Oritavancin vs. Standard-of-Care for Skin Infections: A Comparative Guide
A comprehensive analysis of the clinical efficacy, safety, and experimental protocols of oritavancin compared to standard-of-care antibiotics for the treatment of acute bacterial skin and skin structure infections (ABSSSI).
Executive Summary
This compound, a long-acting lipoglycopeptide antibiotic, has emerged as a significant alternative to standard-of-care multidose antibiotic regimens for the treatment of acute bacterial skin and skin structure infections (ABSSSI). Clinical data, primarily from the pivotal SOLO I and SOLO II trials, demonstrate that a single 1200 mg intravenous dose of this compound is non-inferior to a 7- to 10-day course of twice-daily intravenous vancomycin.[1][2][3] This single-dose regimen presents a paradigm shift in the management of ABSSSI, potentially reducing or eliminating the need for hospitalization and its associated costs and risks.[4] this compound's unique mechanism of action, which includes inhibition of transglycosylation and transpeptidation as well as disruption of bacterial cell membrane integrity, contributes to its potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
Comparative Efficacy Data
The primary evidence for this compound's efficacy is derived from the SOLO I and SOLO II trials, two identical, phase 3, multicenter, randomized, double-blind studies. These trials compared a single 1200 mg IV dose of this compound to a 7- to 10-day course of IV vancomycin in adult patients with ABSSSI.[2][7]
Table 1: Primary and Secondary Efficacy Endpoints from Pooled SOLO I & SOLO II Trials (mITT Population)
| Efficacy Endpoint | This compound (n=978) | Vancomycin (n=981) | Difference (95% CI) |
| Primary Composite Endpoint at 48-72h | 81.2% | 80.9% | 0.3% (-3.3 to 3.9) |
| Cessation of lesion spread, absence of fever, no rescue antibiotic | |||
| Investigator-Assessed Clinical Cure at PTE | 81.2% | 80.2% | 1.0% (-2.8 to 4.8) |
| Post-Therapy Evaluation (7-14 days after end of treatment) | |||
| ≥20% Reduction in Lesion Area at 48-72h | 86.4% | 84.1% | 2.3% (-0.8 to 5.4) |
Data sourced from the pooled analysis of the SOLO I and SOLO II trials.[2]
Table 2: Clinical Efficacy in Outpatient Setting (Pooled SOLO Trials)
| Efficacy Endpoint | This compound (n=392) | Vancomycin (n=400) | Difference (95% CI) |
| Primary Composite Endpoint at ECE | 80.4% | 77.5% | 2.9% (-2.8 to 8.5) |
| Investigator-Assessed Clinical Cure at PTE | 83.4% | 80.5% | 2.9% (-2.4 to 8.3) |
ECE: Early Clinical Evaluation (48-72 hours); PTE: Post-Therapy Evaluation.[8]
Table 3: Real-World Retrospective Study Outcomes
| Outcome | This compound (Single Dose) | Standard of Care (Multi-Dose) | P-value |
| Clinical Success (Cure or Improved) | 90.2% | 77.4% | 0.134 |
| Clinical Cure Rate | 73.2% | 48.4% | 0.0315 |
| Average Days of Therapy | 1.0 | 7.2 | - |
| Per-Patient Cost Savings | $2319 | - | - |
Data from a single-site, retrospective chart review of 118 adult patients with ABSSSI.[9][10]
Experimental Protocols
The foundational evidence for this compound's efficacy is built upon the robust methodology of the SOLO I and SOLO II clinical trials.
SOLO I and SOLO II Trial Protocol
-
Study Design: Two identical Phase 3, multicenter, randomized, double-blind, non-inferiority studies.[2][3][7]
-
Patient Population: Adults with ABSSSI (cellulitis, major cutaneous abscess, or wound infection) requiring intravenous antibiotic therapy.[2][7]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or vancomycin.[3]
-
Treatment Arms:
-
Primary Efficacy Endpoint: A composite endpoint assessed at 48 to 72 hours after initiation of therapy, defined as the cessation of spreading or a reduction in the size of the baseline lesion, absence of fever, and no rescue antibiotic required.[2]
-
Secondary Efficacy Endpoints:
-
Safety Assessment: Monitored up to Day 60.[2]
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that distinguishes it from vancomycin. While both are glycopeptide antibiotics that inhibit cell wall synthesis, this compound possesses additional mechanisms that contribute to its rapid and potent bactericidal activity.[5][6]
-
Inhibition of Transglycosylation: Like vancomycin, this compound binds to the D-alanyl-D-alanine stem termini of the peptidoglycan precursors, blocking the transglycosylation step in cell wall synthesis.[5][6]
-
Inhibition of Transpeptidation: this compound also binds to the pentaglycyl bridging segment in the peptidoglycan, a secondary binding site not utilized by vancomycin. This action inhibits the transpeptidation (cross-linking) step of cell wall synthesis and contributes to its activity against vancomycin-resistant organisms.[5][6]
-
Cell Membrane Disruption: The presence of a hydrophobic 4'-chlorobiphenylmethyl group allows this compound to interact with and disrupt the bacterial cell membrane, leading to depolarization, permeabilization, and rapid, concentration-dependent cell death.[5][6] This mechanism is not shared by vancomycin.[6]
Visualizations
Caption: Experimental workflow of the pivotal SOLO I and SOLO II clinical trials.
Caption: Comparative mechanism of action of this compound and Vancomycin.
Conclusion
The available evidence strongly supports the efficacy and safety of a single intravenous dose of this compound as a non-inferior alternative to a multi-day course of vancomycin for the treatment of ABSSSI. The simplified dosing regimen of this compound offers significant potential for outpatient management, which may lead to reduced healthcare costs and improved patient convenience.[9][11] Its unique, multi-faceted mechanism of action provides potent bactericidal activity against a range of Gram-positive pathogens, including resistant strains. For researchers and drug development professionals, this compound represents a successful example of antibiotic innovation addressing the challenges of antimicrobial resistance and the need for more efficient treatment paradigms.
References
- 1. Improved economic and clinical outcomes with this compound versus a comparator group for treatment of acute bacterial skin and skin structure infections in a community hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1331: The SOLO Studies: A Single-Dose of this compound (ORI) Compared to 7-10 Days of Vancomycin (VAN) in the Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Single-Dose this compound Treatment of Acute Bacterial Skin and Skin Structure Infections: SOLO Trial Efficacy by Eron Severity and Management Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SOLO I and SOLO II Study Designs [kimyrsa.com]
- 8. Efficacy and Safety of this compound Relative to Vancomycin for Patients with Acute Bacterial Skin and Skin Structure Infections (ABSSSI) in the Outpatient Setting: Results From the SOLO Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Dose this compound Compared to Standard of Care IV Antibiotics for Acute Bacterial Skin and Skin Structure Infection in the Outpatient Setting: A Retrospective Real-World Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-Dose this compound Compared to Standard of Care IV Antibiotics for Acute Bacterial Skin and Skin Structure Infection in the Outpatient Setting: A Retrospective Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contagionlive.com [contagionlive.com]
Oritavancin Outperforms Vancomycin and Daptomycin in Eradicating Stationary Phase Bacteria
A comprehensive analysis of experimental data demonstrates the superior bactericidal activity of oritavancin against non-dividing, stationary phase bacteria, a critical factor in treating persistent infections. This enhanced efficacy is attributed to its unique multi-faceted mechanism of action that includes disruption of the bacterial cell membrane.
For researchers and drug development professionals grappling with the challenge of persistent bacterial infections, which are often characterized by slow-growing or dormant bacteria, the ability of an antibiotic to kill non-replicating cells is paramount. New data highlights the potent bactericidal activity of this compound against stationary phase Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, setting it apart from other glycopeptides like vancomycin and the lipopeptide daptomycin.
Superior Kill Rates Against a Formidable Foe
Stationary phase bacteria exhibit significantly reduced metabolic activity and are notoriously tolerant to many antibiotics that target processes active in growing cells. However, in vitro studies reveal that this compound demonstrates a concentration-dependent killing effect against these resilient bacteria.
A key study directly compared the bactericidal activity of this compound, vancomycin, and daptomycin against stationary-phase methicillin-susceptible S. aureus (MSSA). The results, summarized in the table below, clearly illustrate this compound's superior performance.
| Antibiotic | Concentration (µg/mL) | Time (hours) | Log Reduction in CFU/mL |
| This compound | 0.5 | 24 | ~2.9 |
| Vancomycin | Free trough concentrations | 24 | Negligible |
| Daptomycin | Free trough concentrations | 24 | Negligible |
| Data sourced from a study on this compound's activity against stationary-phase S. aureus.[1] |
As the data indicates, at a clinically relevant concentration, this compound achieved a nearly 3-log reduction in bacterial count within 24 hours, signifying a 99.9% kill rate. In stark contrast, vancomycin and daptomycin showed minimal impact on the viability of stationary-phase bacteria under the same conditions.[1] This difference is critical in clinical settings where rapid bacterial eradication is necessary to resolve persistent infections.
A Multi-Pronged Attack: The Mechanism Behind this compound's Success
The enhanced efficacy of this compound stems from its multiple mechanisms of action.[2][3][4][5] Unlike traditional glycopeptides such as vancomycin, which primarily inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound possesses additional capabilities.[5][6] Its lipophilic side chain allows it to anchor to the bacterial membrane, leading to depolarization, increased permeability, and ultimately, cell death, even in non-dividing cells.[1][5][6] This membrane-disrupting activity is a key differentiator and is believed to be the principal mechanism against stationary-phase bacteria.[1]
Experimental Protocol for Assessing Bactericidal Activity Against Stationary Phase Bacteria
To facilitate further research and validation, the following provides a detailed methodology for evaluating the bactericidal activity of antimicrobial agents against stationary phase bacteria, based on established protocols.
1. Bacterial Strain and Culture Conditions:
- Select the desired bacterial strain (e.g., S. aureus ATCC 29213).
- Prepare an overnight culture in a nutrient-rich broth such as Tryptic Soy Broth (TSB).
- Incubate at 37°C with shaking to reach the stationary phase of growth (typically 16-18 hours).
2. Preparation of Stationary Phase Inoculum:
- Harvest the stationary phase culture by centrifugation.
- Wash the bacterial pellet with a nutrient-deficient medium, such as cation-adjusted Mueller-Hinton Broth (caMHB) supplemented with 2% lysed horse blood, to remove residual nutrients.
- Resuspend the pellet in the nutrient-deficient medium to a final concentration of approximately 1 x 10^8 CFU/mL.
3. Time-Kill Assay:
- Dispense the stationary phase bacterial suspension into sterile tubes.
- Add the antimicrobial agents (this compound, vancomycin, daptomycin) at the desired concentrations (e.g., based on clinical breakpoints or pharmacokinetic/pharmacodynamic parameters). Include a growth control with no antibiotic.
- Incubate the tubes at 37°C.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
- Incubate the plates at 37°C for 24-48 hours.
- Count the number of colonies to determine the CFU/mL at each time point.
4. Data Analysis:
- Calculate the log10 reduction in CFU/mL for each antimicrobial agent at each time point compared to the initial inoculum (time 0).
- Plot the log10 CFU/mL versus time to generate time-kill curves.
- A ≥3-log10 reduction in CFU/mL is typically defined as bactericidal activity.
Start [label="Start:\nOvernight Culture\nin Nutrient-Rich Broth", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Harvest [label="Harvest and Wash\nStationary Phase Cells"];
Resuspend [label="Resuspend in\nNutrient-Deficient Medium"];
Inoculate [label="Inoculate with\nAntimicrobial Agents"];
Incubate [label="Incubate at 37°C"];
Sample [label="Sample at\nMultiple Time Points"];
Plate [label="Serial Dilution\nand Plating"];
Count [label="Colony Counting (CFU/mL)"];
Analyze [label="Data Analysis:\nLog Reduction and\nTime-Kill Curves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Harvest;
Harvest -> Resuspend;
Resuspend -> Inoculate;
Inoculate -> Incubate;
Incubate -> Sample;
Sample -> Plate;
Plate -> Count;
Count -> Analyze;
}
References
- 1. This compound Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Oritavancin susceptibility using vancomycin as a surrogate
For Researchers, Scientists, and Drug Development Professionals
Oritavancin, a long-acting lipoglycopeptide antibiotic, demonstrates potent activity against a broad spectrum of Gram-positive bacteria. However, the widespread availability of commercial this compound susceptibility testing devices can be limited. This guide provides a comprehensive comparison of using the more readily available vancomycin susceptibility results as a surrogate to predict this compound susceptibility, supported by experimental data and detailed protocols.
Data Presentation: Surrogate Accuracy and MIC Comparisons
Numerous large-scale surveillance studies have validated the use of vancomycin as a reliable surrogate for predicting this compound susceptibility in specific Gram-positive pathogens. Vancomycin susceptibility has demonstrated a high degree of accuracy in predicting this compound susceptibility, ranging from 98.1% to 100.0% for indicated species[1].
A study analyzing 26,993 recent Gram-positive isolates from U.S. and European hospitals found that vancomycin susceptibility was highly predictive of this compound susceptibility[1]. The overall accuracy of using vancomycin as a surrogate for this compound susceptibility across more than 30,000 pathogens has been reported to be between 99.86% and 99.94%[2][3].
Below is a summary of the minimum inhibitory concentration (MIC) data and the predictive accuracy of vancomycin for this compound susceptibility.
Table 1: Comparative MIC90 Values for this compound and Vancomycin Against Various Gram-Positive Pathogens
| Organism Group | Vancomycin MIC90 (μg/mL) | This compound MIC90 (μg/mL) |
| Staphylococcus aureus | 1 | 0.06 |
| Coagulase-negative staphylococci (CoNS) | 2 | 0.06 |
| Beta-hemolytic streptococci (BHS) | 0.5 | 0.12 |
| Viridans group streptococci (VGS) | 1 | 0.06 |
| Enterococci (ENT) | >16 | 0.06 |
Data sourced from a study of 26,993 Gram-positive organisms[1].
Table 2: Predictive Accuracy of Vancomycin Susceptibility for this compound Susceptibility
| Pathogen Species | Predictive Accuracy of Vancomycin Surrogate |
| Staphylococcus aureus | >99.9% |
| Beta-hemolytic streptococci | 98.7% - 99.32% |
| Streptococcus anginosus group | 100.0% |
| Vancomycin-susceptible E. faecalis | 100.0% |
| Overall (indicated species) | 99.86% - 99.94% |
Data compiled from studies on over 30,000 isolates[2][3].
It is crucial to note that while vancomycin is an excellent predictor of this compound susceptibility, it is a poor predictor of this compound resistance in vancomycin-nonsusceptible enterococci. A significant percentage (93.3%) of vancomycin-nonsusceptible enterococci have been found to have this compound MIC values of ≤0.12 μg/ml[1].
Experimental Protocols
The gold standard for determining the susceptibility of bacteria to antimicrobial agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI)[4][5].
Reference Broth Microdilution Method for this compound Susceptibility Testing
-
Bacterial Isolate Preparation:
-
Subculture the bacterial isolate on a non-selective agar medium (e.g., blood agar or tryptic soy agar) to obtain a pure culture.
-
From an overnight culture, suspend well-isolated colonies in a saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Inoculum Preparation:
-
Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like streptococci, supplement the broth with 2.5% to 5.0% lysed horse blood[4].
-
-
Microdilution Plate Preparation:
-
Use validated broth microdilution panels containing serial twofold dilutions of this compound. The concentration range typically spans from 0.001 to 16 µg/ml[6][7].
-
Crucially, for this compound testing, the broth medium must be supplemented with 0.002% polysorbate-80 to prevent drug binding to plastics, which can compromise the test's accuracy [3].
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with the prepared bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air[7].
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Compare the resulting MIC to the established breakpoints from regulatory bodies like the U.S. Food and Drug Administration (FDA) to determine if the isolate is susceptible, intermediate, or resistant[3][8].
-
Vancomycin Susceptibility Testing as a Surrogate
The protocol for vancomycin susceptibility testing by broth microdilution is similar to that of this compound, with the key difference being the use of vancomycin in the microdilution panels and the absence of the requirement for polysorbate-80 supplementation.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for susceptibility testing and the logical relationship of using vancomycin as a surrogate for this compound.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical pathway for using vancomycin as a surrogate for this compound.
References
- 1. Use of in vitro vancomycin testing results to predict susceptibility to this compound, a new long-acting lipoglycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Results from this compound Resistance Surveillance Programs (2011 to 2014): Clarification for Using Vancomycin as a Surrogate To Infer this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of In Vitro Vancomycin Testing Results To Predict Susceptibility to this compound, a New Long-Acting Lipoglycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. ComASP® this compound - Antimicrobial resistance management - EWC Diagnostics [ewcdiagnostics.com]
- 7. liofilchem.net [liofilchem.net]
- 8. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Oritavancin: A Guide for Laboratory Professionals
The correct handling and disposal of Oritavancin are critical for ensuring laboratory safety and environmental protection. This compound is classified as toxic to aquatic life with long-lasting effects, necessitating specialized disposal procedures to prevent its release into sewer systems or waterways.[1] This guide provides detailed, step-by-step instructions for the proper disposal of this compound waste in a research setting.
Key Disposal Principles and Data
All personnel handling this compound should be familiar with the following core principles. Adherence to these guidelines is essential for regulatory compliance and environmental safety.
| Parameter | Guideline | Rationale & Citation |
| Waste Classification | Hazardous Chemical Waste; Ecotoxic | This compound is toxic to aquatic life with long-lasting effects.[1] Antibiotic waste, in general, is considered chemical waste.[2] |
| Primary Disposal Method | Chemical Incineration | Surplus and non-recyclable products should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3] |
| Waste Collection | Approved, sealed containers | Collect waste in suitable, closed containers designated for hazardous chemical waste.[3][4] |
| Prohibited Disposal Routes | Drains, Sewers, General Trash | Discharge into the environment must be avoided to prevent harm to aquatic life.[1][3] |
| Regulatory Compliance | Local, State, Federal | All disposal activities must be in accordance with prevailing country, federal, state, and local regulations.[5][6] |
Standard Protocol for this compound Disposal
This protocol outlines the procedural steps for the safe segregation, containment, and disposal of all forms of this compound waste, including pure substance, solutions, and contaminated laboratory materials.
I. Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure appropriate PPE is worn, including gloves and a lab coat.[3] In case of dust or aerosol formation, respiratory protection (e.g., N95 or P1 dust mask) is recommended.[3]
II. Waste Segregation and Collection
-
Identify Waste Streams : Identify all materials contaminated with this compound. This includes:
-
Segregate at Source : Do not mix this compound waste with non-hazardous, biological, or other waste streams.[8][9] this compound is not deactivated by standard autoclaving and must be treated as chemical waste.[2]
III. Containment and Labeling
-
Use Appropriate Containers : Place all this compound waste into a designated, UN-approved container for hazardous chemical waste.[4] The container must be compatible with the waste and have a secure, sealable lid to prevent leaks or spills.[3][9]
-
Label Containers Clearly : Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4][9]
IV. Final Disposal Procedure
-
Engage a Licensed Professional : The disposal of this compound waste must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of this material through standard laboratory or municipal waste channels.
-
Specify Incineration : Inform the disposal company that the recommended method of destruction is chemical incineration.[3] For efficient incineration, the material may be dissolved or mixed with a combustible solvent by the disposal service.[3]
-
Maintain Records : Keep accurate records of all hazardous waste disposal activities, in compliance with institutional and regulatory requirements.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. toku-e.com [toku-e.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. ec.europa.eu [ec.europa.eu]
- 6. abmole.com [abmole.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Oritavancin
This document provides procedural guidance for the safe handling and disposal of Oritavancin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of the substance.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, appropriate personal protective equipment and engineering controls are essential to minimize exposure.[1] Although this compound is not classified as a hazardous substance or mixture, following standard laboratory safety protocols is crucial.[1]
Recommended Personal Protective Equipment: [1]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
Engineering Controls:
-
Work should be conducted in an area with adequate ventilation.[1]
-
An accessible safety shower and eye wash station should be available.[1]
Handling and Storage Procedures
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use in areas equipped with appropriate exhaust ventilation.[1]
Conditions for Safe Storage:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
-
Keep containers tightly sealed in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
Accidental Release and First Aid Measures
Accidental Release:
In the event of a spill, the following steps should be taken:
-
Wear full personal protective equipment.[1]
-
Ensure adequate ventilation and evacuate personnel to a safe area.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material according to disposal protocols.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1] |
Disposal Plan
All waste materials, including unused this compound and contaminated items, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1][2] This includes contaminated packaging.[1]
This compound Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
